Isotretinoin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGAZHPCJJPHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanisms of Action of Isotretinoin
Isomerization and Metabolite Formation
Conversion to All-Trans Retinoic Acid (ATRA)
A key metabolic step involves the reversible cis-trans isomerization of isotretinoin to all-trans retinoic acid (ATRA), also known as tretinoin (B1684217). drugbank.commdpi.comwikipedia.org This conversion is considered crucial for many of this compound's biological activities, particularly its effects mediated through retinoic acid receptors. nih.govmdpi.commedicaljournals.secore.ac.uk Studies in cultured sebocytes have shown a significant intracellular conversion of this compound to ATRA. mdpi.comcore.ac.uk While the exact mechanisms regulating this isomerization are not fully understood, it is believed to involve both enzymatic and potentially spontaneous processes. nih.gov Once formed, ATRA can be transported into the nucleus, often with the help of cellular retinoic acid-binding protein 2 (CRABP2), to interact with nuclear receptors. wikipedia.orgmdpi.comviamedica.plresearchgate.net
Formation of 4-oxo-isotretinoin (B12441823) and 4-oxo-retinoic acid
In addition to isomerization to ATRA, this compound is also metabolized through oxidation, primarily by cytochrome P-450 enzymes (specifically CYP2C8, CYP2C9, CYP3A4, and CYP2B6), into several other metabolites. mdpi.commims.com The main active metabolite formed through this pathway is 4-oxo-isotretinoin. drugbank.commdpi.commims.com Furthermore, ATRA can also undergo 4-hydroxylation and subsequent oxidation to form 4-oxo-all-trans-retinoic acid (4-oxo-retinoic acid). drugbank.commdpi.com 4-oxo-isotretinoin can also undergo reversible cis-trans isomerization to 4-oxo-all-trans-retinoic acid. drugbank.com Both 4-oxo-isotretinoin and 4-oxo-retinoic acid have been shown to be functionally active and contribute to the effects of this compound. core.ac.uknih.gov
Nuclear Receptor Interactions and Gene Regulation
The biological effects of this compound and its metabolites are largely mediated through their interactions with nuclear receptors, which act as ligand-activated transcription factors to regulate gene expression. wikipedia.orgdrugbank.comtocris.comnews-medical.net
Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) Agonism
This compound itself has a low affinity for retinoic acid receptors (RARs) and retinoid X receptors (RXRs). wikipedia.orgdrugbank.comnih.gov However, its metabolites, particularly ATRA and 4-oxo-isotretinoin, act as agonists for these nuclear receptors. wikipedia.orgnih.govtocris.comnews-medical.net ATRA is a known pan-RAR agonist, binding to RARα, β, and γ subtypes. tocris.comnews-medical.net RARs primarily form heterodimers with RXRs (RXRα, β, and γ). drugbank.comtocris.comnews-medical.net These RAR/RXR heterodimers bind to specific DNA sequences in the promoter regions of target genes, known as Retinoic Acid Response Elements (RAREs), which typically consist of direct repeats of the sequence 5'-AGGTCA-3' separated by a number of nucleotides. drugbank.comtocris.com Binding of the ligand (such as ATRA) to the RAR within the heterodimer induces conformational changes that lead to the dissociation of corepressor proteins and the recruitment of coactivator proteins, thereby activating the transcription of target genes. mdpi.comscielo.br While ATRA does not directly bind or activate RXRs, its isomer 9-cis-retinoic acid is a ligand for RXRs and can also bind RARs. tocris.comnews-medical.net
Modulation of Gene Expression through Nuclear Transcription Factors
This compound, primarily through its metabolites and their interaction with RARs and RXRs, significantly modulates the expression of a wide array of genes by influencing nuclear transcription factors. wikipedia.orgeadv.orgscielo.brctdbase.org This modulation of gene expression underlies many of its observed cellular effects, including altered cell cycle progression, differentiation, and apoptosis. wikipedia.orgdrugbank.comscielo.br
One key transcription factor influenced by this compound is p53. eadv.orgmdpi.comscielo.brnih.gov this compound has been shown to enhance the expression of p53 in sebaceous glands. eadv.orgmdpi.comnih.gov Upregulation of p53 is linked to the induction of apoptosis and cell cycle arrest. mdpi.comnih.gov p53, in turn, can upregulate the expression of pro-apoptotic proteins such as TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), FoxO1, and FoxO3. mdpi.comnih.gov
Forkhead box O (FoxO) transcription factors, particularly FoxO1 and FoxO3, are also significantly influenced by this compound. eadv.orgnih.govmedicaljournals.senih.gov this compound enhances the expression of FoxO1 and FoxO3 in sebaceous glands. eadv.orgnih.gov These transcription factors play critical roles in regulating cellular proliferation, apoptosis, and lipid metabolism. nih.gov The upregulation of nuclear FoxO proteins is considered a pivotal inducer of apoptosis in various cell systems, including sebocytes. nih.govmedicaljournals.se FoxO1 can also mediate cell cycle arrest by upregulating cell cycle inhibitors like p21 and p27. medicaljournals.se Furthermore, FoxOs are involved in the expression of pro-apoptotic IGF-binding protein-3 (IGFBP3). medicaljournals.se Nuclear IGFBP3 can interact with RXRα and RARα, interfering with RAR:RXR heterodimer formation and modulating the transcriptional activity of RXRα, which is essential for IGFBP3-mediated apoptosis. nih.govmedicaljournals.se
This compound also impacts GATA binding protein 6 (GATA6), a key transcription factor for infundibular keratinocyte homeostasis. eadv.orgmdpi.comnih.gov Reduced GATA6 expression is associated with disturbed follicular keratinization seen in acne. mdpi.com this compound treatment can upregulate GATA6 expression through RAR activation by ATRA and potentially through p53/FoxO1-stimulated activation of FoxO1 binding sites on the GATA6 promoter. eadv.orgmdpi.com
The modulation of these and other transcription factors by this compound leads to a cascade of changes in gene expression that collectively contribute to its therapeutic effects, including reduced sebum production, altered keratinization, and decreased inflammation. wikipedia.orgeadv.orgdrugbank.comscielo.br
Upregulation of p53, FoxO1, and FoxO3
This compound has been shown to enhance the expression of the proapoptotic transcription factors p53, FoxO1, and FoxO3 in sebaceous glands of acne patients. mdpi.comnih.gov This upregulation is considered a key mechanism explaining this compound's sebum-suppressive effect through the induction of sebocyte apoptosis. mdpi.com Studies have demonstrated increased nuclear accumulation of FoxO1 and FoxO3a proteins in the sebaceous glands of patients treated with oral this compound. mdpi.comnih.gov P53 is known to induce the expression of FoxO1 and FoxO3a. nih.govscienceopen.com The upregulation of p53 by this compound is thought to occur in an RAR-dependent manner after the isomerization of this compound to ATRA and its transport into the nucleus via cellular retinoic acid binding protein 2 (CRABP2). mdpi.comresearchgate.net
Research indicates a high correlation between the gene-regulatory effects of FoxO transcription factors and this compound-induced apoptosis in sebocytes, supporting the notion that this compound mediates its antiproliferative and apoptotic effects by upregulating FoxO transcription factors, particularly FoxO1 and FoxO3a. tandfonline.comnih.gov
Impact on DNA Repair Mechanisms
Studies have investigated the impact of this compound on DNA repair mechanisms. Some in vitro experiments suggest that this compound may increase reactive oxygen species (ROS) in cells, potentially leading to DNA damage over time. medicalrealities.com However, the relevance of these findings to human physiology is considered limited, given the typical treatment duration and the body's innate repair mechanisms. medicalrealities.com
Clinical studies have explored markers of oxidative DNA damage in patients undergoing this compound treatment. One study found that levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker for oxidative DNA damage, and human 8-oxoguanine DNA glycosylase 1 (hOGG1), an enzyme involved in 8-OHdG repair, were significantly increased after this compound treatment in acne vulgaris patients. brieflands.com This suggests that while this compound may induce oxidative DNA damage, it also appears to stimulate the corresponding repair mechanisms. brieflands.com
Apoptosis Induction Pathways
A key mechanism by which this compound exerts its therapeutic effect, particularly in reducing sebum production, is through the induction of apoptosis in sebocytes. drugbank.commedicaljournals.sespandidos-publications.comscispace.comneu.edu.tr This sebocyte apoptosis leads to a decrease in the size of the sebaceous glands. tandfonline.comdovepress.com
Sebocyte Apoptosis and Sebosuppression
This compound-induced sebocyte apoptosis is considered the primary mechanism underlying its potent sebum-suppressive activity. medicaljournals.sespandidos-publications.comscispace.comneu.edu.tr Research in human sebaceous gland cells has demonstrated that this compound triggers apoptosis and induces cell cycle arrest. medicaljournals.sespandidos-publications.comneu.edu.tr The resulting suppression of sebum is a major anti-acne action of this compound therapy. medicaljournals.sespandidos-publications.com
Role of TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) plays a role in the apoptotic effect of this compound in human sebaceous gland cells. medicaljournals.seneu.edu.trnih.gov Studies have shown that TRAIL expression is upregulated in human sebaceous gland cells during this compound treatment. medicaljournals.sespandidos-publications.comnih.gov This suggests that this compound increases FoxO/TRAIL signaling in sebaceous glands, contributing to sebocyte apoptosis. medicaljournals.sespandidos-publications.com P53 is also known to upregulate the expression of TRAIL. mdpi.comnih.govscienceopen.com Research using TRAIL siRNA has demonstrated a significant decrease in this compound-induced sebocyte apoptosis, highlighting the involvement of TRAIL in this process. nih.gov
Insulin-like Growth Factor-Binding Protein-3 (IGFBP-3)
Insulin-like Growth Factor-Binding Protein-3 (IGFBP-3) is another pro-apoptotic protein whose expression is upregulated by this compound treatment, particularly in human sebocytes. medicaljournals.setandfonline.comnih.govspandidos-publications.commdpi.com IGFBP-3 is considered a FoxO-dependent pro-apoptotic protein. spandidos-publications.com It acts as a nuclear transcription factor and interacts with retinoid X receptor-alpha (RXRα), modulating its transcriptional activity and mediating the effects of IGFBP-3 on apoptosis. medicaljournals.setandfonline.comspandidos-publications.commdpi.com this compound-induced FoxO-activation of the IGFBP-3 promoter may contribute to sebocyte apoptosis through nuclear IGFBP-3 overexpression. tandfonline.comnih.gov Nuclear IGFBP-3 is recognized as a potent inducer of apoptosis. tandfonline.comnih.gov
Data Table: Key Molecular Players and Their Regulation by this compound
| Molecule | Regulation by this compound (in Sebocytes/Skin) | Role in Cellular Processes | Citations |
| p53 | Upregulated | Apoptosis induction, Cell cycle control | mdpi.comnih.govscienceopen.comresearchgate.net |
| FoxO1 | Upregulated | Apoptosis induction, Cell cycle arrest | medicaljournals.seresearchgate.netmdpi.comnih.govnih.gov |
| FoxO3 | Upregulated | Apoptosis induction, Cell cycle arrest | medicaljournals.seresearchgate.netmdpi.comnih.govnih.gov |
| p21 | Upregulated | Cell cycle inhibitor (G1/S arrest) | medicaljournals.seresearchgate.netnih.govnih.gov |
| p27 | Upregulated | Cell cycle inhibitor (G1/S arrest) | medicaljournals.seresearchgate.netnih.gov |
| TRAIL | Upregulated | Apoptosis induction | medicaljournals.sescienceopen.comspandidos-publications.comneu.edu.trnih.gov |
| IGFBP-3 | Upregulated | Apoptosis induction, Nuclear transcription factor | medicaljournals.setandfonline.comnih.govspandidos-publications.commdpi.com |
| 8-OHdG | Increased levels (marker of damage) | Oxidative DNA damage marker | brieflands.comresearchgate.net |
| hOGG1 | Increased levels (repair enzyme) | DNA repair enzyme (8-OHdG repair) | brieflands.com |
Neutrophil Gelatinase-Associated Lipocalin (NGAL)
Neutrophil Gelatinase-Associated Lipocalin (NGAL), also known as lipocalin 2, has been identified as a mediator of this compound-induced apoptosis, particularly in sebaceous gland cells. medicaljournals.seresearchgate.netjci.orgscispace.com Research indicates that this compound treatment significantly upregulates the expression of NGAL in the skin and in cultured human sebaceous gland cells (SEB-1 sebocytes). jci.orgnih.gov This increased expression of NGAL contributes to the apoptotic effect of this compound. medicaljournals.seresearchgate.netjci.orgscispace.com Studies using siRNA to lipocalin 2 have shown inhibition of apoptosis in response to this compound, further supporting NGAL's role as a mediator. jci.org While NGAL is involved in sebocyte apoptosis, its similar range of expression suggests it may not be the sole specific mechanism for this effect. nih.govtandfonline.com
Table 1: Effect of this compound on NGAL Expression
| Cell Type/Tissue | Treatment | Observed Effect on NGAL Expression | Source |
| Patient Skin (Acne) | 1 week this compound treatment | Increased immunolocalization | jci.org |
| SEB-1 Sebocytes | 48 hours 13-cis RA treatment | Increased LCN2 mRNA and NGAL protein | jci.org |
| SEB-1 Sebocytes | This compound or ATRA | 7-10-fold increase | tandfonline.com |
| Patient Skin Surface | This compound treatment for severe acne | 2.4-fold increase | nih.gov |
Apoptosis in Other Cell Types
Apoptosis is considered a unifying mechanism underlying both the pharmacological actions and adverse effects of this compound across various cell types beyond sebocytes. medicaljournals.seresearchgate.netnih.govscispace.comresearchgate.net
Neural Crest Cells
Increased apoptosis of neural crest cells is a crucial mechanism implicated in the teratogenic effects of this compound, particularly craniofacial malformations and heart defects. medicaljournals.seresearchgate.netscispace.comresearchgate.netnih.gov Animal studies have confirmed that administration of this compound increases apoptosis of neural crest cells. medicaljournals.se This excessive cell death, potentially limited to trigeminal ganglion neuroblasts, can lead to malformations. medicaljournals.se The teratogenic effect is hypothesized to involve the overexpression of proapoptotic transcription factors like p53 in neural crest cells. researchgate.net
Hippocampal Neurons
This compound has been shown to induce apoptosis in hippocampal cells and suppress hippocampal cell survival and division in animal models. wikipedia.orgmedicaljournals.seresearchgate.netscispace.comresearchgate.net This suppression of hippocampal neurogenesis is considered a plausible biological mechanism contributing to the depressogenic effects observed in some individuals. medicaljournals.sescispace.com Studies in rats have shown that ATRA-induced impairments in hippocampal neurogenesis correlate with depression-like symptoms. medicaljournals.sescispace.com this compound treatment of mice has resulted in both decreased hippocampal neurogenesis and a reduction in hippocampal volume. scispace.com
Meibomian Gland Cells
This compound induces apoptosis in meibomian gland cells, which are sebaceous glands located in the eyelids. wikipedia.orgscispace.comnih.govresearchgate.nettaylorfrancis.comescholarship.orgeyewiki.orgdovepress.com This apoptotic effect leads to a decrease in the size of meibomian glands and reduced lipid content, contributing to meibomian gland dysfunction and dry eye symptoms. taylorfrancis.comescholarship.orgeyewiki.orgdovepress.com In vitro studies have shown that 13-cis-retinoic acid alters gene expression, reduces cell survival mediators, inhibits proliferation, and induces cell death in meibomian gland epithelial cells. escholarship.orgdovepress.com Animal studies in rabbits and hamsters have demonstrated decreased acini size and lipid content in meibomian glands following this compound administration. escholarship.org
Hair Follicle Cells
Apoptosis is involved in the natural hair cycle, specifically during the catagen stage. medicaljournals.sescispace.com Long-term or higher dose use of this compound is associated with increased hair loss and telogen effluvium in susceptible individuals. medicaljournals.setaylorfrancis.com ATRA, to which this compound is converted, has been shown to induce premature hair follicle regression, leading to a catagen-like stage in human hair follicles. medicaljournals.se This suggests that this compound may influence the apoptotic processes within the hair follicle, potentially leading to increased shedding.
Intestinal Epithelial Cells
Apoptosis in intestinal epithelial cells has been proposed as a potential mechanism underlying the association between this compound use and inflammatory bowel disease (IBD). medicaljournals.seresearchgate.netnih.govscispace.comresearchgate.net While the exact relationship is still under investigation, retinoids are known to affect intestinal epithelial growth and can hinder cell repair and induce apoptosis. oup.com This disruption of intestinal epithelial homeostasis through apoptosis may contribute to the development or exacerbation of IBD in susceptible individuals. oup.com
Skeletal Muscle Cells
This compound treatment has been associated with musculoskeletal symptoms, including myalgia and stiffness, and in rare instances, myopathy or rhabdomyolysis. medicaljournals.seumk.pl These effects may be linked to this compound-induced apoptosis in skeletal muscle cells. medicaljournals.senih.gov Elevated levels of creatine (B1669601) kinase (CK), a marker of muscle damage, have been observed in patients undergoing this compound therapy, particularly in those engaged in vigorous physical activity. medicaljournals.se While direct evidence of this compound inducing apoptosis in skeletal muscle cells is not explicitly detailed in the search results, the association between myalgia, elevated CK, and the proposed apoptotic mechanism of this compound in other cell types suggests a potential link. medicaljournals.senih.gov Research indicates that PLIN2 expression in human skeletal muscle cells correlates with increased p53 activation and reduced IGF-1 expression, and this compound-mediated upregulation of p53 may play a role in its effects on various cells. mdpi.com
Hepatocytes
This compound has been associated with potential hepatotoxicity, often manifesting as transient elevations in liver enzyme levels, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). selcuk.edu.trmdpi.com While the exact mechanism is not fully elucidated, this compound-induced hepatocyte apoptosis is proposed as a possible explanation for increased serum transaminase concentrations. medicaljournals.senih.gov Studies in hepatoma cell lines have demonstrated that ATRA and this compound can induce hepatocyte apoptosis. medicaljournals.se However, direct evidence of this compound inducing hepatocyte apoptosis in treated patients is currently lacking. medicaljournals.se Other proposed mechanisms for the effects on hepatocytes include the potential for this compound to influence bilirubin (B190676) clearance by stimulating the production of transporting proteins or intracellular binding ligands, or by increasing the affinity of enzymes for bilirubin. selcuk.edu.trnih.govmediasphera.ru
Granulosa Cells
This compound has been shown to impact ovarian function and may enhance granulosa cell apoptosis, potentially reducing follicular reserve. springermedizin.deresearchgate.netbu.edu.egdovepress.com This effect is linked to the upregulation of pro-apoptotic transcription factors like p53, FoxO1, and FoxO3, which are also implicated in this compound's effects on sebocytes and other cells. springermedizin.deresearchgate.netbu.edu.egeadv.org Experimental evidence suggests that this compound might suppress the pituitary-ovarian axis at the level of gonadotropin expression and granulosa cell homeostasis. springermedizin.de The induction of apoptosis in rat ovarian granulosa cells by this compound has been reported in experimental studies. researchgate.net
Regulation of Cellular Differentiation and Proliferation
This compound significantly influences cellular differentiation and proliferation, which is central to its therapeutic effects in conditions like acne and certain keratinization disorders. innovareacademics.inumk.plmdpi.com
Correction of Follicular Hyperkeratinization
One of the primary mechanisms by which this compound treats acne is by normalizing follicular hyperkeratinization. scielo.brinnovareacademics.inumk.pljcadonline.com This process, where there is excessive shedding and accumulation of keratinocytes in the hair follicle, contributes to the formation of comedones. umk.pl this compound and its metabolites modulate the expression of specific proteins involved in keratinization, leading to decreased adhesion of corneodesmosomes and corneocytes. umk.pl This promotes cellular turnover and renewal within hair follicles, thereby reducing comedone formation. umk.pl
Modulation of Cytokeratins
This compound modulates the expression of various cytokeratins, which are key structural proteins in epithelial cells and indicators of differentiation. innovareacademics.inumk.plmdpi.comnih.gov It has been shown to reduce the production of cytokeratins 1, 10, and 14, which are typically found in differentiated epidermal keratinocytes. scielo.brinnovareacademics.inumk.plmdpi.com Conversely, this compound increases the levels of cytokeratins 7, 13, and 19, which are often associated with mucosal or simpler epithelial differentiation. scielo.brinnovareacademics.inumk.plmdpi.com This selective modulation of cytokeratin patterns suggests a shift in the differentiation program of keratinocytes. mdpi.comnih.gov
Inhibition of Squamous Cell Differentiation
Pharmacological doses of retinoids, including this compound, have been shown to inhibit squamous cell differentiation programs and cornification. mdpi.com This effect is utilized in the treatment of certain keratinization disorders and has been investigated in the context of squamous cell carcinomas and preneoplastic lesions. mdpi.comwikipedia.orgnih.gov Retinoic acid has been found to inhibit the constitutive expression of squamous differentiation markers like cytokeratin 1 and transglutaminase I in cell lines. researchgate.net High doses of retinoids may support a mucosal differentiation program while suppressing a squamous differentiation program. mdpi.com This repression may involve the regulation of p63, a transcription factor central to terminal differentiation of squamous epithelia. mdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5282379 |
| All-trans retinoic acid (ATRA) | 444795 |
| Tretinoin | 5280377 |
Data Tables
Based on the provided search results, a detailed quantitative data table covering all specified sections with consistent metrics is not feasible due to the varied nature of the research findings (some discuss mechanisms, others report incidence rates or relative changes). However, the qualitative and semi-quantitative information can be summarized conceptually.
For example, a conceptual table on Cytokeratin Modulation could be presented as follows:
| Cytokeratin | Effect of this compound | Reference |
| Cytokeratin 1 | Decreased production | scielo.brinnovareacademics.inumk.plmdpi.com |
| Cytokeratin 10 | Decreased production | scielo.brinnovareacademics.inumk.plmdpi.com |
| Cytokeratin 14 | Decreased production | scielo.brinnovareacademics.inumk.plmdpi.com |
| Cytokeratin 7 | Increased levels | scielo.brinnovareacademics.inumk.plmdpi.com |
| Cytokeratin 13 | Increased levels | scielo.brinnovareacademics.inumk.plmdpi.com |
| Cytokeratin 19 | Increased levels | scielo.brinnovareacademics.inumk.plmdpi.com |
Similarly, a conceptual summary of effects on specific cell types:
| Cell Type | Observed/Proposed Effect of this compound | Key Mechanism(s) Involved | Reference |
| Skeletal Muscle Cells | Myalgia, stiffness, elevated CK, potential apoptosis | Proposed TRAIL-mediated apoptosis, p53 upregulation link | medicaljournals.seumk.plnih.govmdpi.com |
| Hepatocytes | Elevated transaminases, potential apoptosis | Proposed apoptosis, influence on bilirubin clearance | medicaljournals.senih.govselcuk.edu.trmdpi.comnih.govmediasphera.ru |
| Granulosa Cells | Apoptosis, reduced follicular reserve | Upregulation of p53, FoxO1, FoxO3; impact on pituitary-ovarian axis | springermedizin.deresearchgate.netbu.edu.egdovepress.comeadv.org |
These conceptual tables are based on the synthesis of information from the provided search results and illustrate the types of data discussed within those sources regarding the specified sections. Direct numerical data suitable for a comprehensive, interactive table across all requested sections was not consistently present in a comparable format within the search snippets.
Pharmacodynamics and Systemic Biological Effects of Isotretinoin
Impact on Lipid Metabolism and Synthesis
A hallmark effect of isotretinoin is its profound impact on lipid metabolism, most notably the dramatic reduction in sebum production. drugbank.commedicaljournals.sefrontiersin.org This effect is central to its efficacy in treating acne vulgaris. Beyond sebaceous glands, this compound also influences systemic lipid profiles, often leading to alterations in serum triglyceride and cholesterol levels. mdpi.comnih.gov
Decreased Sebum Production
This compound is considered the most potent inhibitor of sebaceous gland activity. sci-hub.se Its sebum-suppressive effect is primarily mediated through the induction of apoptosis in sebocytes, the cells responsible for producing sebum. drugbank.commedicaljournals.semdpi.com Studies have demonstrated that this compound induces apoptosis and cell cycle arrest in human sebocyte cell lines. medicaljournals.senih.gov This programmed cell death leads to a reduction in the size and activity of the sebaceous glands, consequently decreasing sebum output. nih.govpatsnap.com
Research suggests that this compound enhances the expression of proapoptotic transcription factors like p53, FoxO1, and FoxO3 in sebaceous glands. mdpi.com The upregulation of p53, in particular, appears to be a key mediator of sebocyte apoptosis and the desired sebum suppression. mdpi.com this compound is converted to ATRA, which is then transported into the nucleus and upregulates p53 transcription in an RAR-dependent manner. mdpi.com FoxO1 and FoxO3 are also considered target genes of p53 and are negatively regulate cell cycle progression and proliferation. mdpi.com
Downregulation of Genes Regulating Lipid Metabolism (e.g., HMGCS1, HMGCR, FDFT1)
This compound's impact on sebum synthesis also involves the modulation of genes critical for lipid metabolism. Microarray data analyses have identified the downregulation of key genes involved in cholesterol and lipid synthesis after this compound treatment. nih.govresearchgate.net
Studies have shown that this compound treatment leads to the downregulation of genes such as HMGCS1, HMGCR, and FDFT1. nih.govresearchgate.netresearchgate.net These genes encode enzymes involved in the mevalonate (B85504) pathway, a crucial route for the biosynthesis of cholesterol and other lipids. rjpharmacognosy.irfrontiersin.org
| Gene | Enzyme Function | Role in Lipid Metabolism | Impact of this compound Treatment |
| HMGCS1 | Hydroxymethylglutaryl-CoA Synthase 1 | Catalyzes an early step in cholesterol synthesis. rjpharmacognosy.irfrontiersin.org | Downregulated nih.govresearchgate.netresearchgate.net |
| HMGCR | HMG-CoA Reductase | Rate-limiting enzyme in cholesterol synthesis. rjpharmacognosy.irfrontiersin.org | Downregulated nih.govresearchgate.netresearchgate.net |
| FDFT1 | Farnesyl-diphosphate farnesyltransferase 1 (Squalene Synthase) | Involved in the synthesis of sterols, including cholesterol. researchgate.net | Downregulated nih.govresearchgate.netresearchgate.net |
The downregulation of these genes is thought to contribute to the decreased sebum synthesis observed with this compound therapy. nih.govresearchgate.net
Hypertriglyceridemia Mechanisms
While reducing sebum production, this compound is also associated with alterations in systemic lipid levels, commonly leading to elevated serum triglycerides. mdpi.comnih.gov The exact mechanisms underlying this compound-induced hypertriglyceridemia are not fully clear, but several hypotheses have been proposed. mdpi.com
One proposed mechanism involves the potential for retinoids to lower the levels of lipoprotein lipase (B570770) (LPL), an enzyme crucial for the hydrolysis and clearance of triglycerides from the circulation. Reduced LPL activity could lead to decreased removal of triglycerides from the plasma, resulting in elevated levels.
Another contributing factor may involve apolipoproteins. Apolipoprotein C-III (apo C-III), a known antagonist of plasma triglyceride catabolism, has been shown to rise with this compound use. An increase in apo C-III could impede LPL-mediated lipolysis, further contributing to elevated plasma triglyceride levels. Additionally, apolipoprotein B (apo B), a major apolipoprotein in very-low-density lipoproteins (VLDL) and the sole apolipoprotein in low-density lipoproteins (LDL), can become significantly elevated after this compound intake. Studies have shown that this compound treatment can slow down the metabolism of triglyceride-rich lipoproteins like chylomicrons and VLDL. nih.gov
Data from studies indicate that a notable percentage of patients receiving this compound may develop abnormally elevated triglyceride levels. mdpi.com These changes in lipid metabolism are generally reversible upon discontinuation of the medication. mdpi.com
Immunomodulatory and Anti-inflammatory Actions
Beyond its effects on lipid metabolism, this compound also possesses significant immunomodulatory and anti-inflammatory properties that contribute to its therapeutic efficacy in inflammatory skin conditions like acne. sci-hub.sepatsnap.comsemanticscholar.orgnih.govviamedica.pl
Downregulation of TLR2 and TLR4 Receptors
Toll-like receptors (TLRs), particularly TLR2 and TLR4, play a role in the inflammatory response in acne by recognizing components of Cutibacterium acnes (formerly Propionibacterium acnes). frontiersin.orgemjreviews.com Activation of TLRs can lead to the release of pro-inflammatory cytokines. frontiersin.orgemjreviews.com
This compound has been shown to downregulate the expression of TLR2 on monocytes from acne patients. sci-hub.senih.gov Studies have demonstrated a significant decrease in monocyte TLR2 expression as early as one week into this compound treatment, with this effect being sustained. nih.gov This downregulation of TLR2 can lead to a reduced inflammatory cytokine response to C. acnes. nih.gov While this compound significantly reduces TLR2 expression, it has not been shown to consistently alter TLR4 expression on monocytes in vivo. emjreviews.comnih.gov
Modulation of Th1/Th2 Response Balance
This compound can influence the balance of T helper (Th) cell responses, which are crucial components of the adaptive immune system. While some in vitro studies have suggested that retinoids can influence T-cell differentiation, the precise impact of this compound on the Th1/Th2 balance in vivo is still an area of research. researchgate.netnih.gov
Inhibition of Neutrophil Migration
Research indicates that this compound significantly inhibits the chemotaxis of neutrophils and monocytes in vivo. A study involving patients with cystic acne demonstrated a substantial reduction (98%) in both monocyte and neutrophil chemotaxis during this compound treatment, as measured by a microchamber chemotaxis assay. nih.govdergipark.org.tr This inhibition of in vivo chemotactic responses was observed to return to normal levels within two months after the cessation of treatment. nih.govdergipark.org.tr Biopsies of skin chamber sites from patients receiving this compound showed a lack of significant dermal or epidermal leukocytic accumulation in response to a chemoattractant, in contrast to the extensive neutrophilic infiltrates seen in control subjects. nih.govdergipark.org.tr This suggests that this compound may exert significant anti-inflammatory effects by impeding the migration of monocytes and neutrophils across biological barriers in vivo. nih.govdergipark.org.tr However, it is noted that in vitro chemotactic responses of neutrophils and monocytes from patients on this compound were not diminished. nih.govdergipark.org.tr
Effects on Cytokine Production (e.g., IL-17A)
This compound has been shown to influence the production of various inflammatory cytokines. Studies have demonstrated that this compound treatment can lead to a decrease in the levels of inflammatory cytokines, including TNF-α, IL-4, IL-17, and IFN-γ, in patients with acne. researchgate.net Specifically concerning IL-17A, research has indicated that while IL-17A is often elevated in acne patients and can be induced by Cutibacterium acnes stimulation in vitro, treatment with this compound has been associated with decreased serum levels of IL-17A. researchgate.netuniversiteitleiden.nl In vitro studies have also shown that all-trans-retinoic acid (ATRA), a metabolite of this compound, can reverse the C. acnes-induced IL-17A production by T cells. universiteitleiden.nl However, one study based on transcriptomic analyses suggested that despite clinical improvement, IL-17A expression in acne lesional skin was not reduced following successful this compound treatment. universiteitleiden.nl
Changes in Hematological Markers of Inflammation (e.g., RDW, NLR, MLR)
This compound treatment has been associated with significant changes in several hematological markers indicative of systemic inflammation. Studies have shown that this compound leads to significant reductions in White Blood Cell (WBC) count, Neutrophil-to-Lymphocyte Ratio (NLR), and Monocyte-to-Lymphocyte Ratio (MLR). nih.govresearchgate.netresearchgate.netnih.gov Concurrently, lymphocyte counts have been observed to increase. nih.govresearchgate.netnih.gov Furthermore, the ratios of Red Cell Distribution Width (RDW) to lymphocytes and RDW to platelets have also been reported to decrease over time with this compound treatment. nih.govresearchgate.netresearchgate.netnih.gov These findings suggest that this compound down-regulates systemic inflammation, potentially beyond its effects on sebaceous glands. nih.gov While some studies consistently report a decrease in NLR and MLR, others have found no significant change in NLR during this compound treatment. researchgate.netnih.govtrdizin.gov.tr Some research also indicates a significant increase in RDW levels during this compound treatment in some cohorts. trdizin.gov.tr
Here is a summary of observed changes in some hematological markers:
| Hematological Marker | Observed Change with this compound Treatment | Statistical Significance | Source(s) |
| WBC count | Decrease | p < 0.001 | nih.govresearchgate.netnih.gov |
| Neutrophil count | Decrease | p = 0.003 and p = 0.032 | researchgate.net |
| Lymphocyte count | Increase | p < 0.001 | nih.govresearchgate.netnih.gov |
| Monocyte count | Decrease | Significant reduction | nih.gov |
| Platelet count | Significant increase (at 1 month) | p < 0.001 | researchgate.net |
| NLR (Neutrophil-Lymphocyte Ratio) | Decrease | p < 0.001 | nih.govresearchgate.netresearchgate.netnih.gov |
| MLR (Monocyte-Lymphocyte Ratio) | Decrease | p < 0.001 | nih.govresearchgate.netresearchgate.netnih.gov |
| RDW (Red Cell Distribution Width) | Increase or decrease (variable findings) | p < 0.05 (increase in one study) | nih.govresearchgate.nettrdizin.gov.tr |
| RDW/Lymphocyte Ratio | Decrease | p < 0.001 | nih.govresearchgate.netnih.gov |
| RDW/Platelet Ratio | Decrease | p < 0.001 | nih.govresearchgate.netnih.gov |
Neurobiological Effects
This compound has been investigated for its potential effects on the central nervous system, particularly concerning neurochemical systems and neurogenesis.
Modulation of Brain Neurochemical Systems
Retinoids, including this compound, are known to modulate gene expression in the brain and can affect several neurochemical systems. psychiatryonline.orgnih.gov Retinoids bind to retinoid receptors located on DNA, activating Retinoic Acid Response Elements (RARE) which in turn influence gene transcription. nih.gov This modulation extends to systems such as dopamine (B1211576), serotonin (B10506), and norepinephrine, alterations of which have been implicated in mood regulation. nih.govcapes.gov.br Functional brain imaging studies have suggested that this compound may affect brain functioning, with one preliminary PET study showing a decrease in brain metabolism in the orbitofrontal cortex, a region implicated in depression. psychiatryonline.orgcapes.gov.brnih.govwikipedia.org
Effects on Dopamine Pathways and Receptors
This compound may influence dopamine pathways. High levels of the enzyme involved in retinoid synthesis are found in mesostriatal and mesolimbic dopamine pathways. psychiatryonline.org Administration of retinoids has been shown to cause changes in dopamine receptors, and genetic mutations of retinoid receptors are associated with deficits in dopamine receptors and mesolimbic dopamine functioning. psychiatryonline.org Studies in animal models have indicated that retinoids, including this compound, can bind to dopaminergic receptors in the central nervous system. wikipedia.org this compound may affect dopaminergic neurotransmission potentially by disrupting dopamine receptor structure and decreasing dopaminergic activity. wikipedia.org Retinoids are able to induce the transcription of the dopamine receptor type 2 (D2R) gene in cultured pituitary cells through a functional RARE in the D2R promoter. medicaljournals.semedicaljournalssweden.se
Inhibition of Hippocampal Neurogenesis
Research, primarily in animal models, suggests that this compound can inhibit neurogenesis in the hippocampus, a brain region involved in learning, memory, and mood regulation. psychiatryonline.orgcapes.gov.brnih.govnih.gov Studies in mice have demonstrated that this compound treatment can significantly reduce cell proliferation in the hippocampus and suppress hippocampal neurogenesis. nih.govnih.gov This inhibition of neurogenesis in the hippocampus has been hypothesized as a potential mechanism underlying some observed neurobiological effects. psychiatryonline.orgcapes.gov.br Animal studies have also indicated that treatment with this compound can result in a reduction in hippocampal volume in mice. mdpi.com
Impact on Serotonin Levels and Metabolism
Studies, primarily in animals, have suggested that this compound may influence serotonin levels and metabolism. In vitro studies have indicated that this compound can alter intracellular serotonin levels and increase the expression of 5-HT1A receptors and serotonin reuptake transporter protein. dovepress.comresearchgate.net This could theoretically lead to a decrease in serotonin availability at synapses. dovepress.comresearchgate.net However, a small pilot study in humans did not observe a significant change in circulating serotonin levels during or after this compound use. researchgate.net The precise impact on serotonin in humans remains an area requiring further investigation.
Alterations in Brain Metabolism (Orbitofrontal Cortex)
Research utilizing functional brain imaging techniques, such as positron emission tomography (PET) with [(18)F]fluorodeoxyglucose, has investigated the effects of this compound on brain metabolism. A study comparing acne patients treated with this compound to those treated with antibiotics found that this compound treatment was associated with a significant decrease in brain metabolism in the orbitofrontal cortex. psychiatryonline.orgnih.govjwatch.orgresearchgate.netcapes.gov.br This decrease averaged 21% in the this compound group compared to 2% in the antibiotic group after four months of treatment. psychiatryonline.orgjwatch.orgcapes.gov.br The orbitofrontal cortex is a brain region implicated in mediating symptoms of depression. psychiatryonline.orgnih.govjwatch.orgresearchgate.netcapes.gov.br
Table 1: Change in Orbitofrontal Cortex Metabolism After 4 Months of Treatment
| Treatment Group | Change in Orbitofrontal Cortex Metabolism |
| This compound | -21% |
| Antibiotic | +2% |
Teratogenic Mechanisms
This compound is a known human teratogen, capable of causing severe birth defects when exposure occurs during pregnancy. medicaljournals.seogscience.orgnih.govogscience.orgresearchgate.netresearchgate.netkoreamed.orgdirectivepublications.orgnih.govimrpress.comimrpress.com The teratogenic effects are largely attributed to its interference with developmental processes, particularly those involving neural crest cells. medicaljournals.seogscience.orgnih.govogscience.orgresearchgate.netresearchgate.netkoreamed.orgdirectivepublications.orgnih.govimrpress.comimrpress.comvirginia.edusaspublishers.comresearchgate.net
Deleterious Effects on Cephalic Neural Crest Cell Activity
A major mechanism of this compound teratogenesis is its deleterious effect on cephalic neural crest cell activity. medicaljournals.seresearchgate.netkoreamed.orgdirectivepublications.orgnih.govimrpress.comimrpress.com Neural crest cells are a transient, multipotent cell population that arises during vertebrate development and contributes to the formation of a wide variety of tissues and organs, including craniofacial structures, cardiac components, and the thymus. This compound exposure can lead to increased apoptosis (programmed cell death) of neural crest cells. medicaljournals.senih.gov Animal studies have confirmed that administration of this compound increases apoptosis of neural crest cells. medicaljournals.se Excessive cell death, particularly in trigeminal ganglion neuroblasts, can lead to malformations. medicaljournals.senih.gov
Impact on Hox Gene Expression
Retinoids, including this compound, are involved in the expression of Hox genes. imrpress.comimrpress.comnih.govasu.edu Hox genes play a crucial role in regulating the patterning of embryonic structures during development. asu.edu It has been suggested that the harmful effects of retinoic acid on the development of structures derived from neural crest cells are caused by altered Hox gene expression. imrpress.comimrpress.comnih.gov ATRA (all-trans retinoic acid), a metabolite of this compound, can induce Hox gene expression, a mechanism linked to its teratogenic activity. taylorandfrancis.com Studies have identified HOX binding sites on the TP53 promoter, and compromised HOXA5 function has been shown to limit p53 expression. taylorandfrancis.com ATRA-induced HOX gene expression may therefore enhance p53 expression, contributing to the interplay between ATRA, HOX, and p53 in this compound teratogenicity. taylorandfrancis.com Overactivation of p53-mediated apoptosis of neural crest cells stimulated by this compound may be a molecular basis for the associated craniofacial abnormalities. taylorandfrancis.com
Mechanisms of Craniofacial, Cardiac, and Thymic Malformations
The characteristic pattern of malformations observed with this compound exposure involves craniofacial, cardiac, thymic, and central nervous system structures. medicaljournals.seresearchgate.netkoreamed.orgdirectivepublications.orgnih.govimrpress.comimrpress.comsaspublishers.com These malformations are largely explained by the drug's effect on neural crest cells. medicaljournals.seresearchgate.netkoreamed.orgdirectivepublications.orgnih.govimrpress.comimrpress.comvirginia.edusaspublishers.comresearchgate.net Increased neural crest cell apoptosis is considered a crucial mechanism for this compound-induced craniofacial malformations. medicaljournals.senih.gov Heart defects and aortic arch abnormalities are also part of the teratogenic effects and result from impaired migration of neural crest cells. medicaljournals.senih.gov Morphogenesis and developmental remodeling of cardiovascular tissues involve the coordinated regulation of cell proliferation and apoptosis. medicaljournals.senih.gov Thymic defects, including ectopia or aplasia, are also observed. medicaljournals.seresearchgate.netnih.govsaspublishers.com
Table 2: Examples of Malformations Associated with this compound Exposure
| Body System | Examples of Malformations |
| Craniofacial | Microtia, Anotia, Micrognathia, Cleft Palate, Dysplastic Ears, Flat Nasal Bridge, Hypertelorism medicaljournals.seresearchgate.netdirectivepublications.orgnih.govsaspublishers.com |
| Cardiac | Conotruncal Heart Defects, Aortic Arch Abnormalities, Tetralogy of Fallot, Transposition of the Great Arteries medicaljournals.seresearchgate.netnih.govsaspublishers.com |
| Thymic | Thymic Ectopia, Aplasia, Hypoplasia medicaljournals.seresearchgate.netnih.govsaspublishers.com |
| Central Nervous System | Cerebellar Vermis Agenesis, Neuronal Migration Anomalies, Hydrocephalus, Agenesis of the Vermis, Hypoplasia of the Cerebellum, Microcephaly, Thinning of Corpus Callosum medicaljournals.seresearchgate.netdirectivepublications.orgnih.govsaspublishers.com |
Cellular Calcium Changes and Bleb Formation in Neural Crest Cells
The teratogenic mechanism of this compound on neural crest cells involves changes in cytosolic calcium, bleb formation, and cell death. ogscience.orgogscience.orgresearchgate.netkoreamed.orgresearchgate.netdergipark.org.tr Studies have investigated these pathophysiologic alterations in cell metabolism in neural crest cells treated with this compound and its metabolite, 4-oxo-isotretinoin (B12441823). ogscience.orgogscience.orgresearchgate.netkoreamed.orgresearchgate.netdergipark.org.tr These changes in cellular calcium homeostasis and the formation of blebs (xieosis) are implicated in the mechanism by which this compound adversely affects neural crest cell activity. ogscience.orgogscience.orgresearchgate.netkoreamed.orgresearchgate.netdergipark.org.tr
Spontaneous Abortion and Birth Defect Rates in Exposed Pregnancies
This compound is a known human teratogen and is contraindicated during pregnancy due to the significant risk of severe birth defects. matec-conferences.orgcdc.govogscience.org Exposure to this compound during pregnancy, particularly in the first trimester, can affect cephalic neural crest cells, potentially leading to craniofacial, cardiac, and thymic malformations. ogscience.orgresearchgate.net
Studies have investigated the rates of spontaneous abortion and birth defects in pregnancies exposed to this compound. In one prospective follow-up study, out of 36 pregnancies exposed to this compound, eight resulted in spontaneous abortions during the first trimester, four resulted in live-born infants with at least one major malformation, one in a malformed stillborn infant, and 23 in infants without major malformations. cdc.gov This study reported a relative risk of 25.6 (95% confidence interval, 11.4 to 57.5) for defects associated with this compound embryopathy. cdc.gov
A population-based study analyzing data from 1984-2002 identified 90 pregnancies among 8609 women exposed to this compound. Of these 90 pregnancies, 76 (84%) were electively terminated, three (3%) resulted in spontaneous abortion, two (2%) in neonatal deaths due to trauma during delivery, and nine (10%) in live births. nih.govnih.gov Among the nine live births, one had a congenital anomaly of the face and neck (11%). nih.govnih.gov
Another study evaluating pregnancy and neonatal outcomes after periconceptional exposure to this compound in Koreans found that among 151 pregnant women, the spontaneous abortion rate was 17.7% in the exposed group compared to 8.7% in the non-exposed group (P=0.035). ogscience.orgresearchgate.net Two cases of major birth defects were reported in the exposure group in this study. ogscience.orgresearchgate.net
Table 1: Pregnancy Outcomes in Pregnancies Exposed to this compound
| Outcome | Population-Based Study (n=90) nih.govnih.gov | Korean Study (n=151) ogscience.orgresearchgate.net |
| Elective Abortion | 84.4% (76) | Not specified |
| Spontaneous Abortion | 3.3% (3) | 17.7% |
| Live Births | 10.0% (9) | Not specified |
| Birth Defects (Live Births) | 11% (1 of 9) nih.govnih.gov | 2 cases reported ogscience.orgresearchgate.net |
Effects on Other Organ Systems
This compound can affect various other organ systems in the body.
Musculoskeletal System: Myalgia, Stiffness, Creatine (B1669601) Kinase Release
Musculoskeletal side effects, including myalgia (muscle pain) and muscle stiffness, have been reported in patients treated with this compound. nih.govresearchgate.netumk.pl The reported incidence of myalgia and stiffness varies, with some studies indicating rates between 15% and 50%. nih.govresearchgate.net Myalgia associated with this compound use is typically mild. nih.govresearchgate.net
Elevation of creatine kinase (CK) levels, an indicator of muscle damage, has also been observed in patients using this compound, with reported rates ranging from 5.6% to 41%. nih.govresearchgate.net These elevations in CK are often detected incidentally during routine blood tests and may not be accompanied by clinical symptoms. nih.gov In some instances, CK levels have been found to be significantly elevated, particularly in individuals engaging in vigorous physical exercise. umk.plmedicaljournals.se While direct evidence is limited, it is hypothesized that this compound-induced myalgia and CK release may be linked to TRAIL-mediated muscle cell apoptosis. medicaljournals.se Elevated CK is not considered a contraindication for this compound therapy. umk.pl
Table 2: Musculoskeletal Effects of this compound
| Effect | Reported Incidence (%) | Notes |
| Myalgia & Stiffness | 15-50% nih.govresearchgate.net | Usually mild nih.govresearchgate.net |
| Elevated CK Levels | 5.6-41% nih.govresearchgate.net | Can be incidental, higher with exercise nih.govumk.plmedicaljournals.se |
Gastrointestinal System: Inflammatory Bowel Disease Link
The association between this compound use and the development of inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis, has been a subject of investigation and remains controversial. nih.govresearchgate.net Some early studies suggested a possible link between this compound exposure and new-onset IBD. mdedge.com
However, several observational studies and meta-analyses have found no significant association or dose-response relationship between this compound use and the development of IBD. nih.govresearchgate.net A meta-analysis of six studies found no increased risk of developing IBD, Crohn's disease, or ulcerative colitis in patients exposed to this compound compared to those not exposed. researchgate.net The pooled odds ratio for IBD was 1.08 (95% CI 0.82, 1.42). researchgate.net
Conversely, some studies have suggested a potential link, particularly with ulcerative colitis. One case-control study indicated that ulcerative colitis was highly linked to prior this compound exposure (OR 4.36, 95% CI 1.97-9.66), and this association was stronger with increased dose and duration of therapy. nih.govoup.com However, this study found no apparent association with Crohn's disease. nih.govoup.com
Research also suggests a limited association between this compound use and the worsening of baseline IBD symptoms in patients with a pre-existing diagnosis. mdedge.com
Hepatic System: Transaminase Increases, Oxidative Stress
This compound is metabolized hepatically, and its use can lead to alterations in liver enzyme activity. tandfonline.comdovepress.comnih.gov Increases in liver transaminases, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), have been reported in patients undergoing this compound therapy. dovepress.comnih.gov These increases are often transient and reversible. dovepress.com
This compound has also been linked to increased oxidative stress, which may contribute to associated hepatotoxicity. matec-conferences.orgresearchgate.net This effect might be related to this compound's potential to reduce antioxidant reserves within the body. researchgate.net While this compound can increase liver aminotransferases, it has not been clearly implicated in cases of clinically apparent acute liver injury with jaundice. tandfonline.comdovepress.comnih.gov
A retrospective cohort study showed significant statistical differences in AST and ALT mean scores between baseline and follow-up measurements in patients on this compound. nih.gov The AST mean score increased from 16.55 at baseline to 20.8 at follow-up, and the ALT mean score increased from 21.8 at baseline to 24.7 at follow-up. nih.gov
Table 3: Changes in Liver Enzymes with this compound Use
| Enzyme | Baseline Mean Score nih.gov | Follow-up Mean Score nih.gov | Statistical Significance nih.gov |
| AST | 16.55 | 20.8 | Significant (p=0.000) |
| ALT | 21.8 | 24.7 | Significant (p=0.000) |
Ocular System: Dry Eyes, Meibomian Gland Dysfunction
Ocular manifestations are commonly reported with this compound use, with dry eye disease, blepharitis, meibomian gland dysfunction, and conjunctivitis being among the most frequent. eyewiki.org this compound can induce dry eye symptoms by reducing the function and potentially causing atrophy of the meibomian glands. eyewiki.orgmja.com.aunih.govresearchgate.net These glands produce the lipid layer of the tear film, and their dysfunction leads to tear film instability and increased tear evaporation, resulting in evaporative dry eye. mja.com.auresearchgate.net
Studies have quantified changes in meibomian gland morphology in patients treated with this compound. A pilot study using meibography showed a significant percentage of upper meibomian gland loss at 3 and 6 months after treatment (22.2% and 23.6%, respectively) and lower meibomian gland loss (18.7% and 20.7%). researchgate.netnih.gov This study suggested that this compound treatment may affect meibomian gland morphology and cause tear film instability with meibomian gland dysfunction, leading to evaporative dryness. researchgate.netnih.gov While some evidence suggests that meibomian gland dysfunction may be reversible after discontinuing treatment, clinical observations indicate that permanent changes can occur in some patients. mja.com.aunih.gov
Hair Follicle Effects (e.g., Telogen Effluvium)
This compound can affect the hair growth cycle and has been associated with hair thinning or loss, typically presenting as telogen effluvium. hairmdindia.comdrdavinlim.comnih.gov Telogen effluvium is characterized by the premature transition of hair follicles from the growing phase (anagen) to the resting or shedding phase (telogen). hairmdindia.com This can lead to increased hair shedding. drdavinlim.com
The exact mechanism by which this compound affects hair follicles is not fully understood, but it may be related to its effect on sebum production and potential influence on the hair shaft and follicles. hairmdindia.com While hair loss associated with this compound is often temporary and hair regrowth can occur after treatment cessation, some individuals may experience more prolonged effects. hairmdindia.com The incidence of hair loss reported in studies varies, with some suggesting it can occur in a notable percentage of users. drdavinlim.comnih.gov However, some research suggests that lower doses and shorter treatment durations may not significantly alter hair growth parameters in the short term. researchgate.netnih.gov
Reproductive System: Ovarian Reserve and Germ Cell Apoptosis
Research into the effects of this compound on the female reproductive system, particularly ovarian reserve, has yielded varying results. Ovarian reserve is often assessed through markers such as Anti-Müllerian Hormone (AMH) levels, ovarian volume, and antral follicle count (AFC). Some studies in humans have indicated that while on this compound treatment, markers for ovarian reserve, including AMH serum levels, ovarian volume, and antral follicle count, may be significantly lower compared to baseline levels. mdedge.comthe-hospitalist.org However, these values have been observed to rebound and were not significantly different from pretreatment levels one month after discontinuing this compound. mdedge.com For instance, in one study, patients receiving 0.5 mg/kg/day of this compound saw AMH levels decrease during treatment but return to near-baseline levels after stopping the medication. mdedge.com Similarly, those on a higher dose of 1 mg/kg/day showed a comparable pattern of decline during treatment and subsequent rebound in ovarian volume and AFC after cessation of this compound. mdedge.com
Conversely, other human studies have found no substantial difference in AMH levels before and after this compound therapy. ekb.eg One study specifically noted no significant change in serum AMH, ovarian volume, and AFC when comparing pre- and post-treatment levels in patients receiving low-dose this compound. nih.gov This suggests that low-dose this compound may have a safer profile regarding ovarian reserve. nih.gov
Animal studies, however, have sometimes demonstrated adverse effects on ovarian tissue and reproduction. For example, studies in rats have suggested that this compound, particularly at elevated doses, could negatively impact ovarian reserve and female fertility, evidenced by decreased AMH levels and an increased percentage of atretic follicles. ekb.egjneonatalsurg.com One study in rats reported that only the control group had pregnancies and births after mating, while groups administered this compound did not, indicating potential risks to reproductive efficacy. jneonatalsurg.com
Regarding germ cell apoptosis, particularly in males, studies have also presented conflicting findings. While some animal studies, such as those on adult male gerbils and lizards, have indicated that this compound or all-trans retinoic acid (ATRA) can induce germ cell apoptosis and impair spermatogenesis, the implication for humans is not definitively known. scispace.commedicaljournals.seservice.gov.uk In contrast, a human study evaluating male fertility in patients treated with systemic this compound found no adverse effects on spermiogram parameters or hormone levels after a six-month treatment period. service.gov.uk Another study investigating the in vitro and ex vivo effects of this compound and retinoic acid on human sperm cells and testicular tissue cultures found that while these compounds could induce calcium signals and inhibit certain hormone-initiated signals in sperm, they did not significantly affect germ cell proliferation or apoptosis in testicular cultures. endocrine-abstracts.org
Here is a summary of some research findings on the effect of this compound on ovarian reserve markers:
| Study Type | Marker Measured | Baseline (Mean ± SD) | On Treatment (Mean ± SD) | Post-Treatment (Mean ± SD) | Statistical Significance (Baseline vs. On Treatment) | Statistical Significance (Baseline vs. Post-Treatment) |
| Human mdedge.com (0.5 mg/kg/day) | AMH (ng/mL) | 5.29 | 4.16 | 4.77 | P < 0.001 | Not statistically significant |
| Human mdedge.com (1 mg/kg/day) | AMH (ng/mL) | 5.14 | 4.24 | 4.65 | P < 0.001 | Not statistically significant |
| Human nih.gov (Low dose) | AMH (ng/mL) | - | - | - | Not significant | Not applicable |
| Human ekb.eg | AMH | - | - | - | No substantial difference | Not applicable |
Nasal Mucosa and Mucociliary Functions
This compound therapy has been associated with effects on the nasal mucosa and mucociliary functions. The mucociliary clearance (MCC) system is a crucial defense mechanism in the nasal passages, involving the movement of cilia to clear pathogens and toxins. smj.org.sab-ent.be Several studies have reported that this compound can negatively impact nasal mucociliary clearance and function. researchgate.netistanbulmedicaljournal.orgnih.gov
This compound treatment has been shown to significantly disturb nasal mucociliary clearance, leading to a reduction in normal and regenerated mucosal thickness and causing inflammation. researchgate.net It can also increase reactive changes in the respiratory epithelium and the recruitment of neutrophils in the nasal surface mucosa. researchgate.net Studies using the saccharine test (ST) have demonstrated a significant prolongation of mucociliary clearance time (MCT) after this compound therapy. researchgate.netnih.govnih.gov For instance, in one study, the mean mucociliary clearance time increased from 173.8 ± 89.2 seconds before treatment to 245.2 ± 191.6 seconds during the third month of therapy. researchgate.net Another study reported a mean nasal mucociliary clearance time of 12.6 ± 4.1 minutes before treatment and 15.9 ± 5.7 minutes after treatment, with a significant correlation between drug dose and prolonged clearance time. nih.gov
Cytological examination of the nasal mucosa after this compound therapy has revealed a significantly lower squamous cell ratio and significantly higher reactive changes of the respiratory epithelium compared to before therapy. researchgate.net Mild signs of inflammation, indicated by an increase in neutrophilic leukocytes, have also been observed. researchgate.net
The effects on nasal mucosa and mucociliary function are often attributed to the drug's mechanism of reducing sebum production, which can lead to mucocutaneous dryness. nih.govscielo.br This dryness can alter the water and electrolyte balance in the nasal mucosa, increasing mucus viscosity and potentially leading to crusting and a feeling of nasal obstruction. smj.org.sanih.gov
Here is a summary of data on the effect of this compound on mucociliary clearance time:
| Study | Measurement Method | Before Treatment (Mean ± SD) | During Treatment (Mean ± SD) | Statistical Significance |
| Study 1 researchgate.net | Saccharine Test | 173.8 ± 89.2 seconds | 245.2 ± 191.6 seconds (at 3 months) | P = 0.009 |
| Study 2 nih.gov | Saccharine Test | 12.6 ± 4.1 minutes | 15.9 ± 5.7 minutes (at 3 months) | P < 0.001 |
Pharmacokinetics and Pharmacometabolomics of Isotretinoin
Absorption and Bioavailability
Isotretinoin is a highly lipophilic drug, and its oral absorption is significantly enhanced when taken with food, particularly a high-fat meal ekb.egfda.govchemicalbook.comnih.govjcadonline.com. Studies have shown that concurrent administration with a standardized high-fat meal can more than double both the peak plasma concentration (Cmax) and the total exposure (AUC) of this compound compared to administration under fasted conditions fda.gov. For a conventional formulation, the mean AUC0–∞ and Cmax under fed conditions were approximately 170% and 186% higher, respectively, than under fasting conditions researchgate.net.
Newer formulations, such as lidose and micronized this compound, have been developed to improve oral bioavailability and reduce variability, including under fasted conditions jcadonline.comnih.gov. For a lidose formulation, mean AUC0–t and Cmax under fed conditions were approximately 50% and 26% higher, respectively, compared to fasted conditions researchgate.net. A micronized formulation demonstrated even greater bioavailability, with mean AUC0–t and Cmax under fed conditions approximately 20% and 6% higher, respectively, compared to fasted conditions researchgate.net. Under fasted conditions, a 32mg micronized this compound dose was absorbed approximately twice as well as a 40mg lidose this compound dose jcadonline.com.
Data on the impact of food on the pharmacokinetics of different this compound formulations highlights the importance of meal timing for optimal absorption with conventional capsules.
| Formulation | Condition | Mean AUC (ng·h/mL) | Mean Cmax (ng/mL) | Relative Increase (vs. Fasted) |
| Conventional Accutane | Fed | 10004 researchgate.net | 862 researchgate.net | AUC: ~170%, Cmax: ~186% researchgate.net |
| Conventional Accutane | Fasted | - | - | - |
| Lidose Absorica | Fed | 6095 researchgate.net | 369 researchgate.net | AUC: ~50%, Cmax: ~26% researchgate.net |
| Lidose Absorica | Fasted | - | - | - |
| Micronized Absorica LD | Fed | 10209 researchgate.net | 646 researchgate.net | AUC: ~20%, Cmax: ~6% researchgate.net |
| Micronized Absorica LD | Fasted | - | - | - |
Note: Specific AUC and Cmax values for fasted conditions were not consistently provided across sources for direct comparison in all cases, but the relative increases with food were reported.
Distribution and Protein Binding
This compound is extensively bound to plasma proteins, with over 99.9% binding primarily to albumin fda.govresearchgate.netnih.govwikipedia.orgpsychiatry-psychopharmacology.commims.comdrugbank.cominnovareacademics.in. This high degree of protein binding is a significant factor in its distribution within the body. While the volume of distribution in humans is not precisely known due to the lack of an intravenous preparation, studies in pediatric patients with neuroblastoma have reported a volume of distribution of 85L drugbank.com. Concentrations of this compound in the epidermis and subcutis have been found to be lower than in plasma innovareacademics.in.
Metabolism and Biotransformation
This compound undergoes significant metabolism, primarily in the liver, through oxidation and isomerization processes roche.comekb.egfda.govnih.govwikipedia.orgpsychiatry-psychopharmacology.commims.commdpi.comdovepress.com.
Hepatic Metabolism
The metabolism of this compound in the liver involves the cytochrome P450 (CYP) enzyme system ekb.egpsychiatry-psychopharmacology.commdpi.com. Several CYP isoforms contribute to this process, with CYP2C8, CYP2C9, CYP3A4, and CYP2B6 appearing to have the greatest roles in the metabolism of this compound to its major metabolite, 4-oxo-isotretinoin (B12441823) roche.comfda.govnih.govpsychiatry-psychopharmacology.commims.commdpi.com.
Isomerization Processes (cis-trans isomerization)
This compound (13-cis-retinoic acid) can undergo reversible cis-trans isomerization to its geometric isomer, tretinoin (B1684217) (all-trans-retinoic acid) ekb.egfda.govdrugbank.com. This interconversion means that administration of one isomer can lead to the formation of the other fda.gov.
Formation of Active and Inactive Metabolites
Following oral administration, several metabolites of this compound are detectable in human plasma fda.govnih.gov. The primary metabolites include 4-oxo-isotretinoin, tretinoin (retinoic acid), and 4-oxo-retinoic acid (4-oxo-tretinoin) roche.comekb.egfda.govnih.govmims.comdrugbank.commdpi.comhpra.ie.
4-oxo-isotretinoin is often considered the major active metabolite and is typically present in plasma at concentrations higher than the parent drug roche.commims.com. This compound is also irreversibly oxidized to 4-oxo-isotretinoin, which can then form its geometric isomer, 4-oxo-tretinoin (B12455150) fda.govdrugbank.com. These metabolites, including 4-oxo-isotretinoin, tretinoin, and 4-oxo-tretinoin, have demonstrated biological activity in in vitro tests and retain retinoid activity fda.govnih.govhpra.ie.
Elimination and Excretion
This compound and its metabolites are primarily eliminated from the body through excretion in both feces and urine roche.comekb.egfda.govchemicalbook.comnih.govwikipedia.orgpsychiatry-psychopharmacology.commims.comdrugbank.comdovepress.com. Excretion in feces and urine occurs in relatively equal amounts roche.comfda.govpsychiatry-psychopharmacology.commims.com.
The elimination half-life of this compound in patients with acne has a mean value of approximately 19 to 21 hours roche.comfda.govwikipedia.orgdrugbank.com. The major metabolite, 4-oxo-isotretinoin, has a longer elimination half-life, with mean values reported between approximately 24 and 38 hours roche.comfda.govnih.govmims.comdrugbank.commims.com. After discontinuation of treatment, this compound and its metabolites generally return to natural levels within approximately two weeks ekb.egchemicalbook.com.
| Compound | Mean Elimination Half-life (hours) |
| This compound | 18-24 roche.comfda.govnih.govpsychiatry-psychopharmacology.commims.comdrugbank.commims.com |
| 4-oxo-isotretinoin | 24-38 roche.comfda.govnih.govpsychiatry-psychopharmacology.commims.comdrugbank.commims.com |
Drug Interactions and Their Molecular Basis
The potential for drug interactions with this compound is a significant consideration due to its metabolism and highly protein-bound nature. fda.govdrugs.comresearchgate.net Interactions can occur through various mechanisms, including alterations in metabolic enzyme activity, changes in protein binding, and additive pharmacodynamic effects. pharmacytimes.com
Hormonal Contraceptives and Pharmacodynamic Impact
Given the teratogenic potential of this compound, effective contraception is mandatory for women of childbearing potential during therapy. wikipedia.orgfda.gov Hormonal contraceptives are commonly used as one form of contraception. fda.govjwatch.org Both this compound and components of hormonal contraceptives, such as ethinyl estradiol (B170435) and norethindrone (B1679910), are metabolized by the CYP3A4 enzyme and undergo glucuronidation. jwatch.org This shared metabolic pathway raises the potential for drug interactions that could theoretically impact the effectiveness of hormonal contraception. jwatch.org
A study investigating the effect of this compound (1 mg/kg/day) on the pharmacokinetics and pharmacodynamics of a combined oral contraceptive containing ethinyl estradiol and norethindrone in healthy women found small and inconsistent, albeit statistically significant, decreases in the concentrations of both contraceptive components. jwatch.orgnih.gov Specifically, there was a 9% decrease in the area under the plasma concentration-time curve (AUC) for ethinyl estradiol and an 11% decrease in the maximum plasma concentration (Cmax) for norethindrone. nih.govdrugs.com However, these changes were not associated with statistically significant increases in pharmacodynamic markers of contraceptive effectiveness, such as serum progesterone, luteinizing hormone, and follicle-stimulating hormone levels, although a majority of subjects showed increases in these measures. nih.govdrugs.com Despite the observed small pharmacokinetic changes, the study concluded that this compound did not cause clinically relevant pharmacodynamic changes in the effectiveness of this specific combined oral contraceptive. jwatch.orgtandfonline.com Nevertheless, due to the variability observed and the critical importance of preventing pregnancy, the need for a second form of effective contraception is emphasized when hormonal contraceptives are used concurrently with this compound. fda.govjwatch.orgdrugs.com
Micro-dosed progesterone-only preparations ("minipills") may not be an adequate method of contraception during this compound therapy and their use is cautioned against. fda.govdrugs.com
Cytochrome P450 (CYP) 3A4 Metabolism
This compound is metabolized by several CYP isoenzymes in the liver, including CYP2B6, CYP2C8, CYP2C9, and CYP3A4. mims.comdrugs.commdpi.commedscape.com CYP3A4 is a major enzyme involved in the metabolism of many drugs. jwatch.orgnih.gov
Studies suggest that this compound can act as a weak inducer of CYP3A4 in vitro and in vivo. nih.gov Coadministration of this compound with substrates of CYP3A4 could potentially lead to decreased plasma concentrations of these co-administered drugs due to increased metabolism. nih.govhiv-druginteractions.org For example, a study showed a modest decrease in ethinyl estradiol and norethindrone concentrations when co-administered with this compound, consistent with weak CYP3A4 induction. jwatch.orgnih.gov Another report mentioned substantially lower plasma retinoid concentrations in a patient treated with this compound after starting antiviral therapy including ritonavir (B1064), a strong inhibitor of CYP3A4, although the reason for this unexpected decrease was unclear. hiv-druginteractions.org Conversely, ritonavir is also a weak inducer of CYP2C8, another enzyme involved in this compound metabolism. hiv-druginteractions.org
In vitro studies have shown that this compound and its metabolites can alter the mRNA expression of multiple enzyme and transporter genes, including downregulating CYP1A2 and CYP2C9 mRNA and increasing CYP2B6 mRNA in human hepatocytes. nih.gov The combination of this compound and its metabolites was predicted to impact the activity of several CYP enzymes and transporters based on in vitro data. nih.gov
Impact of Ethanol (B145695) on Metabolism and Pharmacokinetics
This compound and its main metabolite, 4-oxo-isotretinoin, contain a carboxylic acid moiety. researchgate.netnih.gov In the presence of ethanol, retinoids with a carboxylic acid group can undergo ethyl esterification, forming more lipophilic compounds with potentially longer half-lives. researchgate.netnih.gov This raises a concern about the potential for ethanol to influence the metabolism and pharmacokinetics of this compound and its metabolites. researchgate.netnih.gov
A study investigated whether this compound, 4-oxo-isotretinoin, and other metabolites are converted to their corresponding ethyl derivatives in patients receiving long-term this compound treatment, and also assessed the influence of ethanol intake on pharmacokinetic parameters. researchgate.netnih.gov Despite some patients having considerable weekly alcohol intake, no endogenous synthesis of ethyl derivatives of this compound, 4-oxo-isotretinoin, or the all-trans compounds was detected in their plasma samples. researchgate.netnih.gov The multiple-dose pharmacokinetic data for this compound and its main metabolite in these patients were comparable to previous studies. researchgate.netnih.gov The study concluded that the metabolism and pharmacokinetics of this compound and its main metabolites are not influenced by ethanol during long-term this compound treatment. researchgate.netnih.gov
However, it is worth noting that some sources suggest that alcohol consumption could potentially impact the absorption of this compound or place additional strain on the liver, which is involved in metabolizing both substances. destinationsforteens.com Some anecdotal reports or studies suggest patients may experience increased sensitivity to alcohol while on this compound. plasticsurgerymuscat.com
Here is a summary of pharmacokinetic changes observed in the interaction study with combined oral contraceptives:
| Compound | Pharmacokinetic Parameter | Change with this compound | Statistical Significance | Reference |
| Ethinyl Estradiol | AUC0-24h | 9% decrease | Statistically significant | nih.govdrugs.com |
| Norethindrone | Cmax | 11% decrease | Statistically significant | nih.govdrugs.com |
Note: These changes were not associated with statistically significant changes in pharmacodynamic markers of contraceptive effectiveness in the study. nih.govdrugs.com
Advanced Research Methodologies and Techniques
Transcriptomics and Gene Expression Profiling
Transcriptomics, encompassing techniques like RNA sequencing and microarray analysis, allows for the comprehensive study of gene expression changes in response to isotretinoin. These approaches help researchers identify which genes are upregulated or downregulated, providing clues about the molecular pathways affected by the drug.
RNA Sequencing and Microarray Analyses
RNA sequencing (RNA-Seq) and microarray analyses are powerful tools used to globally assess gene expression profiles. Studies utilizing these techniques have investigated the changes in gene expression in the skin of patients treated with this compound, as well as in in vitro sebocyte models.
Microarray analysis of skin biopsies from acne patients treated with this compound revealed distinct patterns of gene expression changes at different time points. After one week of treatment, genes involved in differentiation markers, tumor suppressors, and serine proteases were found to be upregulated. tandfonline.com At eight weeks, the pattern shifted, with upregulation of genes encoding extracellular matrix proteins and downregulation of numerous genes encoding lipid metabolizing enzymes. tandfonline.com Only three genes were commonly downregulated at both one and eight weeks. tandfonline.com
High-throughput RNA sequencing has also been employed to compare gene profiles in peripheral blood of patients with varying responses to this compound therapy (effective, ineffective, and those experiencing acne flare-up). dovepress.comresearchgate.net This type of analysis can identify differences in baseline gene expression that might predict treatment response. sci-hub.se
Studies using immortalized human sebocytes (e.g., SZ95 sebocytes) treated with this compound have also utilized gene profiling to understand cellular responses. mdpi.comresearchgate.net However, short-term in vitro studies (e.g., 6 or 24 hours) in immortalized sebocytes did not always show the same upregulation of genes like CRABP2, FOXO1, FOXO3, or TP53 as observed in the sebaceous glands of treated patients after longer durations (weeks). mdpi.comresearchgate.net This highlights potential differences between short-term in vitro models and the in vivo response over time.
Identification of Differentially Expressed Genes and Molecular Pathways
Transcriptomic studies identify differentially expressed genes (DEGs) between treated and untreated samples or between groups with different responses to treatment. These DEGs are then analyzed to understand which biological processes and molecular pathways are most affected by this compound.
In studies comparing this compound-effective and ineffective patients, high-throughput sequencing revealed 2779 differentially expressed genes, with 2723 upregulated and 56 downregulated in ineffective patients compared to effective patients before treatment. sci-hub.senih.gov These DEGs were enriched in pathways such as RNA degradation, autophagy, protein ubiquitination, protein processing in the endoplasmic reticulum, T-cell receptor signaling, spliceosome, mRNA surveillance, cell cycle, long-term potentiation, and FoxO signaling pathways. sci-hub.senih.gov This suggests that differences in these pathways might contribute to the variation in treatment effectiveness.
Microarray analyses of skin biopsies have identified specific genes that are differentially expressed. For instance, after one week of this compound, genes like LCN2, PTGES, and GDF15 were upregulated and potentially involved in sebocyte apoptosis and decreased sebum production. nih.govresearchgate.net After eight weeks, genes like HMGCS1, HMGCR, FDFT1, MVD, IDI1, and FDPS, involved in lipid synthesis, were downregulated. nih.govresearchgate.net
This compound has been shown to enhance the expression of proapoptotic transcription factors like p53, FoxO1, and FoxO3 in the sebaceous glands of acne patients. mdpi.comresearchgate.net This overexpression is thought to contribute to sebocyte apoptosis and sebum suppression. mdpi.comresearchgate.net p53, FoxO1, and FoxO3 are negative regulators of cell cycle progression and proliferation and can synergistically promote catabolism, autophagy, and apoptosis. mdpi.com
Specific genes involved in inflammation, such as LY96, S100A12, and TICAM2, were found to be upregulated in patients experiencing an this compound-induced acne flare-up. dovepress.com
Gene Ontology and Pathway Enrichment Analysis
Gene Ontology (GO) and pathway enrichment analysis are bioinformatics methods used to categorize and interpret the large sets of DEGs identified in transcriptomic studies. GO analysis classifies genes based on their associated biological processes, cellular components, and molecular functions. Pathway enrichment analysis identifies overrepresented biological pathways among the DEGs, providing insights into the functional consequences of gene expression changes.
Studies comparing this compound-effective and ineffective patients used GO and KEGG (Kyoto Encyclopedia of Genes and Genomes) analyses to perform functional annotation and pathway enrichment. sci-hub.senih.gov Upregulated genes in ineffective patients were enriched in GO terms related to protein binding, metal-ion binding, RNA binding, DNA binding, ATP binding, and transcription factor activity. sci-hub.se KEGG analysis showed enrichment in pathways like RNA degradation, autophagy, and FoxO signaling. sci-hub.senih.gov
In patients experiencing an acne flare-up, GO analysis showed significant enrichment in the toll-like receptor (TLR) signaling pathway, NF-κB signaling pathway, inflammatory response, and innate immune response. dovepress.com KEGG analysis in these patients revealed enrichment in pathways related to T cell differentiation and T cell receptor signaling. dovepress.comresearchgate.net
Analysis of genes changed after one week of this compound treatment in patient skin identified enriched GO terms such as ectoderm development, epidermal development, response to pest, pathogen or parasite, response to external biotic stimulus, and vitamin binding. nih.gov
Cellular and Molecular Biology Techniques
Beyond transcriptomics, various cellular and molecular biology techniques are crucial for understanding the direct effects of this compound on sebocytes and other relevant cells. These techniques allow for the investigation of cellular processes like proliferation, differentiation, and apoptosis.
In vitro Sebocyte Models and Their Limitations
In vitro sebocyte models, such as immortalized cell lines like SZ95 and SEB-1 sebocytes, are valuable tools for studying the direct effects of this compound at the cellular level. These models allow researchers to control experimental conditions and investigate specific cellular responses.
Cultured human sebocytes have been shown to preserve important sebocytic characteristics, including the inhibition of proliferation and downregulation of lipid synthesis and differentiation in a dose-dependent manner by retinoids like this compound. nih.govresearchgate.net this compound has been reported as the most potent compound in inhibiting sebocyte proliferation in vitro. researchgate.net
However, in vitro sebocyte models have limitations in fully mimicking the complex in vivo environment of the sebaceous gland within the skin. nih.govclinsurggroup.us They may not fully replicate the interactions between sebocytes and other cell types (e.g., keratinocytes, immune cells) or the influence of the extracellular matrix and hormonal signals present in vivo. nih.govclinsurggroup.us For instance, short-term in vitro studies in immortalized sebocytes have shown different gene expression patterns compared to long-term observations in patient sebaceous glands. mdpi.comresearchgate.net This suggests that in vitro models may not always provide a complete picture of the observed long-term effects of this compound in vivo. nih.gov
Despite these limitations, in vitro sebocyte models offer advantages over animal models, particularly in correlating in vitro activity with clinical results in humans, as sebaceous gland differentiation is species-specific. nih.govresearchgate.net They also allow for the measurement of various parameters like cell number, DNA synthesis, protein and lipid composition, and hormone response within the same system. nih.gov
Apoptosis Assays (e.g., Caspase Activation, TUNEL staining)
Apoptosis, or programmed cell death, is considered a key mechanism by which this compound reduces sebaceous gland size and sebum production. mdpi.comnih.govcore.ac.ukmedicaljournals.sejci.org Various assays are used to detect and quantify apoptosis in sebocytes treated with this compound.
Common apoptosis assays include:
Caspase Activation Assays: These assays measure the activation of caspases, a family of proteases that play a central role in the execution phase of apoptosis. Increased levels of cleaved caspase 3, an activated form of caspase 3, have been observed in SEB-1 sebocytes treated with this compound in a dose- and time-dependent manner. nih.govcore.ac.uk
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining: This technique detects DNA fragmentation, a hallmark of apoptosis, by labeling the free 3'-OH ends of DNA breaks. Increased TUNEL staining has been demonstrated in SEB-1 sebocytes treated with this compound in vitro. nih.govcore.ac.uknih.gov TUNEL staining has also confirmed that this compound induces apoptosis in sebaceous glands in skin biopsies from treated patients. jci.org The staining was particularly strong in the nuclei of sebocytes in the basal layer and early differentiated sebocytes. jci.org
Studies using these assays have shown that this compound induces apoptosis in sebocytes. nih.govcore.ac.ukmedicaljournals.sejci.org This apoptotic effect appears to be mediated, at least in part, by the increased expression of proteins like TRAIL (Tumor Necrosis Factor-Related Apoptosis Inducing Ligand) and NGAL (Neutrophil Gelatinase-Associated Lipocalin), which contribute to the activation of the caspase cascade. medicaljournals.sejci.orgnih.govneu.edu.tr Decreasing TRAIL or LCN2 (the gene encoding NGAL) expression using siRNA has been shown to reduce this compound-induced apoptosis in sebocytes. jci.orgnih.gov
The following table summarizes some key findings from transcriptomic studies:
| Study Type | Sample Source | Treatment Duration | Key Findings (Differentially Expressed Genes/Pathways) | Reference |
| Microarray Analysis | Patient Skin Biopsies | 1 week | Upregulation of differentiation markers, tumor suppressors, serine proteases (e.g., LCN2, PTGES, GDF15). Enriched GO terms: ectoderm/epidermal development, response to stimulus. | nih.govresearchgate.netnih.gov |
| Microarray Analysis | Patient Skin Biopsies | 8 weeks | Upregulation of extracellular matrix proteins. Downregulation of lipid metabolizing enzymes (e.g., HMGCS1, HMGCR, FDFT1, MVD, IDI1, FDPS). | tandfonline.comnih.govresearchgate.net |
| RNA Sequencing | Patient Peripheral Blood | Pre-treatment (comparing effective vs. ineffective) | 2779 DEGs (2723 upregulated, 56 downregulated in ineffective). Enriched pathways: RNA degradation, autophagy, FoxO signaling, cell cycle, etc. | sci-hub.senih.gov |
| RNA Sequencing | Patient Peripheral Blood | Post-treatment (comparing flare-up vs. ineffective) | 1835 changed genes. Upregulation of inflammation-related genes (e.g., LY96, S100A12, TICAM2). Enriched pathways: TLR signaling, NF-κB signaling, inflammatory response. | dovepress.comresearchgate.net |
| Gene Profiling (Immunohistochemistry) | Patient Sebaceous Glands | Weeks | Increased nuclear accumulation/expression of FoxO1 and FoxO3. researchgate.netnih.gov Increased expression of p53. mdpi.comresearchgate.net | mdpi.comresearchgate.netnih.gov |
| Gene Profiling | Immortalized Sebocytes (SZ95) | Short-term (6h, 24h) | Did not consistently show upregulation of CRABP2, FOXO1, FOXO3, or TP53. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
The following table presents data on caspase-3 activation and TUNEL staining in SEB-1 sebocytes treated with this compound:
| Assay | Cell Type | Treatment (this compound Concentration) | Treatment Duration | Observed Effect | Fold Increase (vs. Control) | Reference |
| Cleaved Caspase 3 (Western Blot) | SEB-1 Sebocytes | 0.1 µM | 48 hours | Increased expression of cleaved caspase 3 | ~3.58-fold | core.ac.uk |
| Cleaved Caspase 3 (Western Blot) | SEB-1 Sebocytes | 1 µM | 48 hours | Increased expression of cleaved caspase 3 | ~3.33-fold | core.ac.uk |
| TUNEL staining | SEB-1 Sebocytes | Not specified | Not specified | Increased percentage of TUNEL positive cells | Not specified | nih.govcore.ac.uk |
| TUNEL staining | SEB-1 Sebocytes | 13-cis RA (concentration not specified) | 24 hours | Decreased percentage of TUNEL positive cells when TRAIL expression reduced by siRNA | ~2.85-fold decrease (vs. control siRNA) | nih.gov |
Protein Expression Analysis (e.g., Western Blot, Immunohistochemistry)
Protein expression analysis techniques, such as Western blot and immunohistochemistry, are crucial for investigating the cellular targets and downstream effects of this compound. These methods allow researchers to quantify protein levels and visualize their localization within tissues and cells.
Studies have utilized Western blot to analyze the expression of various proteins in response to this compound treatment. For instance, research on SZ95 sebocytes, an in vitro model, demonstrated that this compound treatment led to a significant upregulation of phosphorylated Akt (p-Akt) and phosphorylated Forkhead box protein O1 (p-FoxOO1) expression, indicating activation of the PI3K/Akt pathway longdom.org. This effect was observed at 60 and 90 minutes following treatment with 0.1 µM this compound longdom.org. Pre-incubation with a PI3K inhibitor, LY294002, blocked this upregulation longdom.org.
Immunohistochemistry has been employed to examine protein localization in tissue samples. In studies investigating the impact of this compound on meibomian glands in rats, immunohistochemistry revealed significantly decreased expression of PPARγ, ADRP, and ELOVL4 in meibomian glands and sebaceous glands after this compound treatment nih.gov. Another study using immunohistochemistry on human skin biopsies from patients treated with this compound showed increased expression of Neutrophil gelatinase–associated lipocalin (NGAL), also known as LCN2, in sebaceous glands after one week of therapy nih.gov. NGAL expression was specifically detected within the basal layer of the sebaceous gland and upper sebaceous duct nih.gov.
These techniques provide valuable insights into how this compound influences protein expression and cellular pathways in different tissues, contributing to the understanding of its biological actions.
Table 1: Examples of Protein Expression Changes Induced by this compound
| Protein | Technique | Model/Tissue | Observed Change | Reference |
| p-Akt | Western Blot | SZ95 Sebocytes (in vitro) | Upregulation | longdom.org |
| p-FoxO1 | Western Blot | SZ95 Sebocytes (in vitro) | Upregulation | longdom.org |
| PPARγ | Immunohistochemistry | Rat Meibomian/Sebaceous Glands | Decreased | nih.gov |
| ADRP | Immunohistochemistry | Rat Meibomian/Sebaceous Glands | Decreased | nih.gov |
| ELOVL4 | Immunohistochemistry | Rat Meibomian/Sebaceous Glands | Decreased | nih.gov |
| NGAL (LCN2) | Immunohistochemistry | Human Sebaceous Glands (in vivo) | Increased | nih.gov |
| Androgen receptor | Western Blot | Human Skin (in vivo) | Decreased binding capacity | capes.gov.br |
Functional Brain Imaging (e.g., PET, fMRI)
Functional brain imaging techniques, such as Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI), are utilized to investigate the effects of this compound on brain activity and metabolism. These methods provide in vivo assessment of brain function.
A preliminary PET study in human subjects treated with this compound showed an association with a decrease in orbitofrontal metabolism nih.govpsychiatryonline.orgnih.gov. The orbitofrontal cortex is a brain area implicated in mediating symptoms of depression nih.govpsychiatryonline.orgnih.gov. This decrease in brain metabolism in the orbitofrontal cortex was observed after 4 months of this compound treatment in acne patients, but not in a control group treated with antibiotics psychiatryonline.orgnih.gov. This finding suggests that this compound treatment is associated with changes in brain functioning psychiatryonline.orgnih.gov. Retinoids, including this compound, may influence the central nervous system by affecting systems such as the dopaminergic-serotonergic system and processes like hippocampal neurogenesis emjreviews.comresearchgate.net.
While PET studies have provided evidence of altered brain metabolism, fMRI is another functional imaging technique that could potentially be applied to further explore the neural correlates of this compound exposure. Brain imaging methods are increasingly changing the ability to visualize brain changes, although the precision needed to identify most brain disorders is still developing birthdefectsresearch.org.
Animal Models in this compound Research
Animal models, particularly rodents, play a significant role in studying the biological effects of this compound, including its teratogenicity and effects on various organ systems.
Mouse and Rat Models for Teratogenicity Studies
Mouse and rat models have been extensively used to study the teratogenic effects of this compound. These studies have been instrumental in understanding the mechanisms by which this compound causes birth defects.
Prenatal exposure to this compound in mice during early somite stages of development has been shown to induce characteristic malformations of the face, thymus, and great vessels nih.gov. Histological examination of mouse embryos revealed that the drug directly interferes with the development of cranial neural crest cells, and a subsequent deficiency of crest cell-derived mesenchyme can explain most of the observed malformations nih.gov.
Rat embryo culture studies have demonstrated that both this compound and its main human metabolite, 4-oxo-isotretinoin (B12441823), can induce malformations similar to those seen in vivo when used at certain concentrations nih.gov. Research in rat fetuses has also investigated the teratogenic effects of this compound on morphology and palate development, observing alterations and malformations like unilateral cleft lip with cleft palate researchgate.net.
It is important to note that there are species variations in the teratogenic response to this compound, likely due to differences in toxicokinetics, placental transfer, and metabolism researchgate.net. Rats and mice are considered less sensitive species compared to humans, partly because they can rapidly eliminate this compound by detoxification into β-glucuronide researchgate.net. Despite these differences, rodent models remain valuable for elucidating the developmental toxicity mechanisms of this compound.
Models for Neurobiological and Other Systemic Effects
Beyond teratogenicity, animal models are used to investigate the neurobiological and other systemic effects of this compound.
Animal studies have indicated that this compound administration is associated with alterations in behavior and inhibition of neurogenesis in the hippocampus nih.gov. For example, mice treated with this compound gel showed lower activity in an open-field test and depressive-like behavior in a tail suspension test nih.gov. These mice also exhibited damaged cytoarchitecture, changes in the serotonergic system, and increased expression of apoptosis-related proteins in the hippocampus nih.gov. Other mouse models have shown impairments in spatial learning and memory, and reduced cell proliferation in the hippocampus and subventricular zone following this compound treatment nih.gov. Studies in rats have also explored the effects of this compound on spatial learning and memory, although findings can vary depending on the dose nih.gov.
Animal models have also been used to study the effects of this compound on other systems, such as the meibomian glands, as mentioned in the context of protein expression analysis nih.gov. These models allow for controlled investigations into the systemic impact of this compound beyond its primary target organ.
Computational and Bioinformatics Approaches
Computational and bioinformatics approaches are increasingly applied in this compound research to analyze complex biological data and identify potential molecular interactions and pathways.
Protein-Protein Interaction Networks
Protein-protein interaction (PPI) networks are a key area within computational biology used to understand the functional relationships between proteins. These networks can help researchers identify how proteins interact with each other in biological processes and how these interactions might be affected by compounds like this compound.
Bioinformatics methods, including the construction of PPI networks, have been used in studies related to acne pathogenesis and the effects of treatments like this compound nih.govresearchgate.net. For instance, integrated bioinformatics analyses of gene expression datasets from acne patients have identified differentially expressed genes that are associated with inflammation-related signaling pathways nih.govresearchgate.net. These genes can be used to construct PPI networks to visualize and analyze their interactions researchgate.net.
While the provided search results discuss the use of PPI networks in the context of understanding acne and identifying potential therapeutic targets, specific detailed findings on this compound's direct impact on established PPI networks were not prominently featured. However, the methodology of constructing and analyzing PPI networks is a relevant computational approach in related research fields, providing a framework for understanding the complex molecular mechanisms that might be modulated by this compound. Tools like STRING are commonly used to generate PPI networks based on experimental evidence and co-expression data mdpi.com.
Table 2: Computational and Bioinformatics Approaches
| Approach | Application in Research Area (Example) | Potential Relevance to this compound Research | Reference (General Method) |
| Protein-Protein Interaction Networks | Understanding disease pathogenesis (e.g., acne) | Identifying protein complexes and pathways affected by this compound | researchgate.netmdpi.com |
| Bioinformatics Analysis | Identifying differentially expressed genes and pathways | Analyzing gene expression changes induced by this compound | nih.govresearchgate.net |
Systems Biology Approaches to Unravel Complex Mechanisms
Systems biology employs a holistic perspective to understand biological systems by integrating data from various levels, such as genomics, transcriptomics, proteomics, and metabolomics researchgate.netunicath.hr. This approach is valuable in deciphering the intricate molecular networks and pathways influenced by this compound.
Transcriptomics studies have provided insights into how this compound alters gene expression profiles in target cells, particularly sebaceous glands, which are significantly impacted by the drug nih.govnih.govresearchgate.net. This compound is converted intracellularly to all-trans retinoic acid (ATRA), which then binds to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), influencing gene transcription wikipedia.orgnih.govscielo.br. Studies have shown that this compound enhances the expression of proapoptotic transcription factors like p53, FoxO1, and FoxO3 in sebaceous glands nih.govnih.govresearchgate.net. This upregulation of proapoptotic signaling is believed to contribute to the desired sebum-suppressive effect by inducing sebocyte apoptosis nih.govnih.govmedicaljournals.se.
Conversely, in acne pathogenesis, signaling pathways involving insulin-like growth factor 1 (IGF-1), insulin, and androgens activate AKT and mTORC1, leading to the phosphorylation and cytoplasmic extrusion of FoxO1 and FoxO3, thereby reducing their nuclear transcriptional activity nih.govresearchgate.net. This shift promotes the activity of lipogenic and proinflammatory transcription factors nih.govresearchgate.net. This compound's effect of enhancing nuclear p53, FoxO1, and FoxO3 expression counteracts these dysregulated pathways in acne nih.govnih.gov.
Research using transcriptomics has identified changes in the expression of numerous genes following this compound treatment. For instance, a study analyzing circulating RNA in acne patients treated with oral this compound found distinct gene profiles among patients with effective, ineffective, or flare-up responses dovepress.comresearchgate.net. In patients with an effective response, upregulated genes were enriched in processes such as DNA-templated transcription, DNA repair, and the Wnt signaling pathway dovepress.comresearchgate.net. Downregulated genes in this group were associated with the negative regulation of apoptosis dovepress.com. In contrast, patients with an ineffective response showed upregulation of genes primarily enriched in ribosome-related biological processes and the cellular response to interferon-gamma dovepress.comresearchgate.net.
Metabolomics, the study of small molecules within cells and tissues, also contributes to understanding this compound's effects. A nontargeted metabolomics study in a rabbit model of acne demonstrated that this compound treatment normalized several metabolites that were altered in the acne model frontiersin.org. The study identified significant metabolic pathways perturbed in acne, including those related to protein digestion and absorption, lipid metabolism, and amino acid biosynthesis frontiersin.org. This compound significantly reduced skin lipid metabolism in the rabbit model, aligning with its known effect of reducing sebum production frontiersin.org.
Network analysis, another systems biology tool, can help visualize and understand the complex interactions between genes, proteins, and metabolites affected by this compound. While a network meta-analysis confirmed the clinical efficacy of oral this compound compared to other acne treatments, systems biology-focused network analysis delves into the molecular interaction networks disrupted or modulated by the drug hospitalpharmacyeurope.com.
Detailed research findings from transcriptomics studies highlight the complex molecular changes induced by this compound. The following table summarizes some key gene expression changes observed in studies using systems biology approaches:
| Gene/Protein | Observed Change (this compound Treatment) | Proposed Role/Pathway | Source(s) |
| p53 | Increased expression | Induction of apoptosis, counteracting dysregulated acne transcriptomics | unicath.hrnih.govnih.govresearchgate.net |
| FoxO1 | Increased expression | Proapoptotic signaling, sebocyte apoptosis, depletion of progenitor cells | nih.govnih.govresearchgate.net |
| FoxO3 | Increased expression | Proapoptotic signaling, sebocyte apoptosis | nih.govnih.govresearchgate.net |
| GATA6 | Expression enhanced/stabilized | Infundibular keratinocyte homeostasis, potential comedolysis | nih.gov |
| CRABP2 | Upregulated expression | Facilitates ATRA transport to RARs, promoting p53 expression | nih.govresearchgate.net |
| IGF-1 | Reduced levels/signaling | Attenuated by this compound-induced p53 and FoxO1/FoxO3 overexpression | nih.gov |
| IGF1R | Reduced levels/signaling | Attenuated by this compound-induced p53 and FoxO1/FoxO3 overexpression | nih.gov |
| PTEN | Upregulated expression | Suppresses PI3K signaling | nih.gov |
| PI3K-AKT-mTORC1 | Attenuated signaling | Counterbalanced by this compound-induced p53 and FoxO1/FoxO3 overexpression | nih.govnih.gov |
| CDKN1A (p21) | Increased expression | Cell cycle arrest, transcriptionally activated by p53 | nih.gov |
| TRAIL | Increased expression | Proapoptotic signaling, activates caspase cascade | medicaljournals.se |
| IGFBP3 | Increased expression | Proapoptotic effects, binds RXRα, modulates transcriptional activity | mdpi.commedicaljournals.se |
| NGAL | Increased production/expression | Reduces sebum production via sebocyte apoptosis, antimicrobial effect on C. acnes | wikipedia.orgmedicaljournals.se |
These findings underscore the power of systems biology in dissecting the multifaceted actions of this compound at a molecular level, revealing interconnected pathways and key regulatory molecules involved in its therapeutic effects.
Emerging Research Areas and Future Directions
Novel Therapeutic Targets and Applications
Research continues to uncover new molecular targets influenced by isotretinoin, suggesting potential for refined therapeutic strategies and expanded applications.
Targeting Growth Factor/PI3K/Akt Pathway in Acne Pathogenesis
The phosphoinositide 3-kinase (PI3K)/Akt pathway is recognized as a key regulator in various cellular processes, including those implicated in the pathogenesis of acne vulgaris. This pathway is activated after the binding of insulin-like growth factor 1 (IGF-1) to its receptor, leading to the activation of Akt, which in turn inactivates transcription factors like FoxO1 and FoxO3. FoxO1 and FoxO3 are predicted to play a crucial role in acne development. nih.gov
This compound has been shown to influence this pathway. Studies using SZ95 sebocytes, an immortalized human sebocyte cell line, have demonstrated that this compound can activate the PI3K/Akt pathway and decrease the nuclear content and transcriptional activity of FoxO1 in vitro. longdom.org This effect has also been observed in sebaceous gland biopsies from acne patients treated with this compound. longdom.org this compound can reduce the proliferation of IGF-1 or insulin-stimulated sebocytes, and it appears to normalize increased lipid accumulation in these cells via a PI3K-independent pathway. longdom.org
The this compound-induced overexpression of p53 is thought to counteract the dysregulated transcriptomics seen in acne vulgaris. nih.gov Reduced levels of IGF-1 and its receptor (IGF1R) gene expression, along with upregulated PTEN expression, contribute to reduced PI3K activation. nih.gov This attenuated IGF-1/IGF1R signaling also impacts androgen biosynthesis, leading to reduced mTORC2-mediated Akt activation. nih.gov This suggests that this compound's effects on the PI3K/Akt/mTORC1 pathway, potentially mediated through p53 and FoxO proteins, are significant in its mechanism of action in acne. nih.gov
Exploration of this compound in Other Inflammatory and Hyperkeratotic Conditions
Beyond acne, this compound has shown efficacy in treating a range of other dermatological conditions characterized by inflammation and hyperkeratosis. researchgate.net Its ability to regulate cell proliferation and differentiation, modulate immune responses, and exhibit anti-inflammatory properties underlies its use in these conditions. medcomhk.com
Inflammatory conditions such as rosacea, granuloma annulare, and hidradenitis suppurativa have shown benefit from this compound therapy. researchgate.net For inflammatory conditions, lower oral this compound dosages, typically ranging from 0.3 to 1 mg/kg/day, are often used. researchgate.net Studies have demonstrated improvement in inflammatory lesions in rosacea with this compound. scielo.br
In hyperkeratotic diseases like psoriasis and pityriasis rubra pilaris, this compound's ability to normalize keratinization is particularly beneficial. researchgate.nettandfonline.com Higher dosages, up to 2–4 mg/kg/day, may be required for lesion clearance in these conditions. researchgate.net A review of studies on pityriasis rubra pilaris showed that most patients treated with oral this compound at doses ranging from 0.5 to 4 mg/kg/day responded well, with significant lesion clearance observed over several months. tandfonline.com this compound has also shown effectiveness in certain forms of ichthyosis, including harlequin ichthyosis and lamellar ichthyosis, by regulating cell proliferation and decreasing keratinization. tandfonline.comwikipedia.org
Table 1 summarizes some of the other dermatological conditions where this compound has been explored:
| Condition | Classification | Observed Effect | Typical Dosage Range (mg/kg/day) |
| Rosacea | Inflammatory | Reduction in inflammatory lesions | 0.3 - 1 |
| Hidradenitis Suppurativa | Inflammatory | Variable improvement reported | Varied |
| Psoriasis | Hyperkeratotic | Improvement in scaling and plaques | Up to 2 - 4 |
| Pityriasis Rubra Pilaris | Hyperkeratotic | Normalization of keratinization, lesion clearance | 0.5 - 4 |
| Ichthyosis (various forms) | Hyperkeratotic | Reduction in scaling and hyperkeratosis | 1.8 - 2.1 |
| Granuloma Annulare | Inflammatory | Benefit reported | 0.3 - 1 |
| Discoid Lupus Erythematosus | Inflammatory | Improvement or clearing of lesions | 0.15 - 0.5 |
Note: This table is for informational purposes based on research findings and does not constitute dosage recommendations.
Repurposing in Infectious Diseases (e.g., Chagas Disease)
The potential to repurpose this compound for infectious diseases is an emerging area of research, particularly in the context of neglected tropical diseases like Chagas disease, caused by the parasite Trypanosoma cruzi. frontiersin.org Current treatments for Chagas disease have limitations, including side effects and variable efficacy, especially in the chronic phase. frontiersin.org
This compound has demonstrated trypanocidal activity and has been identified as a potential repurposed drug for Chagas disease through computational simulations and drug repositioning techniques. researchgate.net Its mechanism of action against T. cruzi involves the inhibition of the parasite's polyamine and amino acid transporters, specifically from the Amino Acid/Auxin Permeases (AAAP) family. researchgate.net This inhibition occurs at nanomolar concentrations and significantly reduces the release of trypomastigotes from infected mammalian cells. researchgate.net
Studies in a murine model of chronic Chagas disease have shown promising results, with this compound performing better than benznidazole, a standard treatment, in reducing parasitemia and anti-T. cruzi antibody levels. frontiersin.orgresearchgate.net this compound treatment in infected mice also appeared to prevent tissue damage and reduce cardiac inflammation and fibrosis, suggesting a potential protective effect on the heart, a critical organ affected by chronic Chagas disease. Treated mice also exhibited improved survival rates compared to untreated groups.
The immunomodulatory effects of this compound are thought to influence the host-parasite interaction and contribute to controlling T. cruzi infection by enhancing specific immune pathways associated with controlling parasitic infections. While further research is needed to fully understand the underlying mechanisms and validate these findings in humans, the studies in murine models suggest that repurposed this compound holds promise as a potential treatment for Chagas disease, possibly as part of a multi-drug approach or in combination with existing therapies.
Understanding Individual Variability and Sensitivity
The response to this compound treatment can vary significantly among individuals. Research is focused on understanding the factors that contribute to this variability, including genetic predispositions and the identification of predictive biomarkers.
Genetic Polymorphism and Treatment Response
Genetic variations can influence how individuals respond to this compound and their susceptibility to certain effects. Studies have investigated the association between polymorphisms in genes targeted by or involved in the metabolism of this compound and treatment outcomes or adverse effects.
Polymorphisms in the retinoic acid receptor alpha (RARA) gene, one of the primary targets of this compound, have been associated with some common effects of oral this compound. researchgate.netsci-hub.se For instance, specific haplotypes in the RARA gene have shown significant associations with the occurrence of certain effects in patients treated with this compound. researchgate.net One study found that individuals with a specific genotype in the RARA gene (rs2715554 TC genotype) experienced a greater increase in AST levels after treatment compared to those with another genotype (TT genotype), suggesting a role of genetic variations in susceptibility to elevated liver enzymes. researchgate.netmdpi.com
Genetic polymorphisms may also be related to the therapeutic effects of this compound. Transcriptome analysis comparing patients with severe acne who responded effectively versus ineffectively to this compound treatment revealed differences in gene expression profiles before treatment. sci-hub.se This suggests that genetic molecular regulation is not only involved in acne pathogenesis but may also be related to the therapeutic response to this compound. sci-hub.se
Another gene polymorphism that has been studied in relation to this compound treatment is the leptin gene (LEP) rs7799039 polymorphism. Research has indicated that variations in this gene polymorphism may be correlated with lipid alterations and clinical response in acne patients receiving oral this compound. dovepress.com One study suggested that a specific genotype (CC genotype) of LEP rs7799039 was associated with the highest response to this compound and lower increases in certain lipid parameters and liver enzymes. dovepress.com This suggests that this genotype could potentially be used as a criterion for selecting patients who might benefit most from this compound therapy. dovepress.com
Predictive Biomarkers for Efficacy and Adverse Effects
Identifying biomarkers that can predict a patient's response to this compound or their likelihood of experiencing adverse effects is a crucial area of research for optimizing treatment strategies and personalizing therapy.
While the search for definitive predictive biomarkers is ongoing, several areas are being explored. As mentioned earlier, genetic polymorphisms, such as those in RARA and LEP genes, are being investigated for their potential as predictive markers for both efficacy and certain adverse effects like changes in liver enzymes or lipid profiles. researchgate.netmdpi.comdovepress.com
Beyond genetic factors, other biological markers are being examined. Studies have looked at the impact of this compound on various biochemical parameters and inflammatory markers. While some changes in laboratory values like liver enzymes and lipid profiles are known to occur during this compound treatment, the clinical significance of these changes and their potential as predictive biomarkers are still being investigated. mdpi.comjournalagent.com
Research into the molecular mechanisms of this compound's action in sebocytes and immune cells may also reveal potential biomarkers. For example, the influence of this compound on pathways like PI3K/Akt/FoxO1 and the expression of related proteins could potentially serve as indicators of treatment response at a cellular level. longdom.org
Furthermore, the role of the skin microbiome and innate immunity in acne pathogenesis and response to this compound is an area of active research that may yield predictive biomarkers in the future. researchgate.net
The development of predictive biomarkers could allow for more individualized treatment approaches, helping to identify patients who are most likely to benefit from this compound, predict potential non-responders, and anticipate the risk of specific adverse effects, thereby improving the safety and efficacy of this compound therapy.
Investigating Mechanisms of Treatment Insensitivity and Relapse
While highly effective for many, some patients experience treatment insensitivity or relapse after this compound therapy. Research continues to explore the underlying mechanisms contributing to these outcomes. The exact mechanism of action of this compound is not fully elucidated, but it is established to have wide-ranging activity on several physiological pathways. service.gov.uk this compound is considered a prodrug that isomerizes to all-trans-retinoic acid (ATRA), which is thought to induce apoptosis in various cell types, including sebaceous gland cells. tandfonline.com This apoptotic effect may be a unifying mechanism for both therapeutic outcomes and side effects. service.gov.uk
Studies suggest that this compound's effects on gene regulation are significant, inducing secondary responses by upregulating transcription factors like the FoxO family. tandfonline.com This interaction with signaling systems such as Wnt/β-catenin may play a role in its mechanism. tandfonline.com Indirect evidence strongly suggests that acne may be linked to a growth factor-induced nuclear deficiency of FoxO1, and this compound appears to increase nuclear FoxO1 levels, potentially reversing imbalances in FoxO homeostasis related to acne. tandfonline.com All adverse and teratogenic effects of this compound might be explained by FoxO-mediated proapoptotic signaling. tandfonline.com
Furthermore, research indicates that this compound modulates cell cycle, differentiation, cell survival, and apoptosis. researchgate.net Its effect on sebocyte differentiation is mediated via retinoic acid receptor (RAR) and retinoid X receptor (RXR), while its influence on proliferation and apoptosis in sebocytes may be retinoid receptor-independent. researchgate.net this compound suppresses sebocyte proliferation and lipogenesis. tandfonline.comresearchgate.net It has been observed to decrease the glyceride fraction and increase the relative composition of free sterols and total ceramides (B1148491) in comedonal lipids. tandfonline.com
Relapse after this compound treatment has been observed to be significantly higher in patients with a positive family history of acne. tandfonline.com Further investigation into genetic predispositions, such as AR polymorphism with shortened CAG repeats, which has been associated with increased genetic disposition for acne, may provide insights into treatment insensitivity and relapse. tandfonline.com
Long-Term Effects and Safety Profiles
The long-term safety of this compound has been a subject of ongoing research and discussion. While many studies indicate a favorable safety profile with no serious long-term side effects, some concerns persist, particularly regarding neuropsychiatric outcomes and persistent adverse effects. nih.gov
Neuropsychiatric Outcomes and Vulnerable Individuals
The association between this compound and neuropsychiatric effects, including depression, suicidal thoughts, anxiety, and psychosis, has been documented but remains controversial. nih.govnih.gov While some reports have linked this compound treatment with these outcomes, high-quality studies have often found no direct association. nih.govjddonline.comjddonline.com
A large retrospective cohort study published in the British Journal of Dermatology found that this compound use was not associated with an increase in adverse neuropsychiatric outcomes compared to oral antibiotics. medscape.com The study even suggested that this compound might offer protection against such outcomes, particularly when compared to oral antibiotics for acne treatment. medscape.com The odds ratio for any incident neuropsychiatric outcomes among patients treated with this compound was 0.80 (95% CI, 0.74 -0.87) compared with patients on oral antibiotics. medscape.com
However, despite these findings, individual patient experiences and concerns persist, particularly highlighted in online communities. jddonline.comjddonline.com The Commission on Human Medicines (CHM) in the UK conducted an expert safety review and concluded that while gaps in evidence make it impossible to definitively state that this compound causes many of the reported psychiatric and sexual side effects, the individual experiences warrant concern and necessitate improved patient information and monitoring. www.gov.uk
Potential mechanisms linking retinoid dysregulation to neuropsychiatric conditions like schizophrenia have been explored, given that relatives of individuals with schizophrenia sometimes show congenital anomalies similar to those caused by retinoid dysfunction. nih.gov Elevated homocysteine levels have also been associated with this compound treatment, schizophrenia, and depression, prompting the suggestion that this compound-induced homocysteine elevation could contribute to psychiatric side effects. nih.gov
Vulnerable individuals, such as adolescents and young adults who are already at an age where psychiatric disorders commonly emerge, require careful consideration. jddonline.com While some studies show improvement in mood and quality of life with successful acne treatment using this compound, the relationship between the medication and psychiatric symptoms remains complex and requires continued vigilance and research. nih.govjptcp.com
Persistent Adverse Effects
While most side effects of this compound resolve after treatment cessation, some may persist. nih.gov Self-reported long-term side effects have been discussed, including dermatologic symptoms (dry skin and hair), psychiatric symptoms (depression and anxiety), gastrointestinal symptoms (IBS and constipation), ocular symptoms (dry eyes and visual disturbances), neurologic symptoms (brain fog and fatigue), musculoskeletal symptoms (joint pain and myalgias), and sexual dysfunction. jddonline.com
In a study assessing possible long-term side effects in 720 patients with a mean follow-up of 4.9 years, 7.2% reported persistent symptoms. nih.gov These were predominantly musculoskeletal (2%) or mucocutaneous (4.8%) and were generally mild. nih.gov Xeroderma, dry eye syndrome, arthralgia, and possible exacerbation of eczema were considered infrequent but probable long-term side effects. nih.gov
Musculoskeletal effects, such as arthralgia, myalgia, and back pain, have been reported and may be dose-related, often resolving with anti-inflammatory medication. dovepress.comekb.eg Ocular changes, mainly affecting the ocular surface, are also common, including dry eye disease, conjunctivitis, and meibomian gland dysfunction. dovepress.comekb.eg Rare but possible ocular effects include impaired night vision (potentially permanent) and corneal opacities. dovepress.comekb.eg
Gastrointestinal issues like nausea, vomiting, diarrhea, and abdominal pain are moderate and typical side effects. ekb.egmdpi.com While a link to ulcerative colitis has been suggested, major studies have not found an increased risk of Crohn's disease or ulcerative colitis in patients treated with this compound. ekb.eg
Persistent sexual function problems, although rarely reported, have included low libido, vaginal dryness, difficulty with erection, and reduced genital sensation. bad.org.uk It is important to note that sexual function issues can also be related to mental health or other medications. bad.org.uk
Addressing Patient Concerns and Education
Patient concerns regarding this compound, particularly about adverse effects like dryness and teratogenicity, are prevalent. nih.gov Despite updated safety data, misinformation, especially on social media, contributes to patient apprehension. jddonline.commdpi.com
Studies highlight the importance of health education in improving patient acceptance and compliance with this compound therapy. nih.gov Physicians are a primary source of information for patients regarding the drug and its side effects. nih.gov Addressing patient concerns about potential side effects, including neuropsychiatric ones, and providing clear information about managing common issues like dryness through proper moisturization are crucial aspects of patient care. ekb.egnih.govmdpi.com Open discussions about potential risks, even those with uncertain causality, and consistent monitoring throughout treatment are recommended to ensure patients can make informed decisions and are adequately supported. www.gov.ukbad.org.uk
Development of Retinoid-like Compounds
The development of novel retinoid-like compounds is an active area of research, driven by the desire for agents with improved efficacy and reduced toxicity, particularly teratogenicity. mdpi.com
Compounds with Improved Efficacy and Reduced Teratogenicity
Retinoids, including this compound, exert their effects by interacting with nuclear receptors, primarily retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate gene transcription. mdpi.com The quest for more potent retinoids with enhanced efficacy and reduced toxicity focuses on developing stable synthetic analogues that overcome limitations associated with natural retinoids, such as poor aqueous solubility and rapid metabolism. mdpi.comresearchgate.net
The teratogenicity of this compound is well-established, posing a significant risk of congenital defects and neurocognitive impairment if exposed during pregnancy. wikipedia.orgjapsonline.com This risk underscores the critical need for developing retinoid-like compounds that retain therapeutic benefits while minimizing or eliminating teratogenic potential. mdpi.com
Research into novel drug delivery systems, such as nanoparticles, is also being explored to improve the stability, tolerability, and efficacy of retinoids, potentially reducing systemic exposure and associated side effects, including teratogenicity. researchgate.netjapsonline.com These systems aim to enhance drug delivery and penetration while minimizing adverse reactions. japsonline.com
Naturally occurring retinoid-like compounds produced by organisms like cyanobacteria have also been found to exhibit embryotoxic and teratogenic potential, highlighting the importance of understanding the structural features contributing to these effects in the design of safer synthetic retinoids. researchgate.net
The development of retinoid-like compounds with improved efficacy and reduced teratogenicity remains a key focus in dermatological and pharmaceutical research, aiming to provide safer and more targeted treatment options for conditions like severe acne.
Targeted Delivery Systems
Research into targeted delivery systems for this compound focuses on improving its therapeutic efficacy while minimizing systemic exposure and potential side effects. This is particularly relevant for topical applications, where the goal is to enhance drug penetration into the pilosebaceous unit, the primary site of action for acne treatment, while limiting its absorption into the bloodstream.
Various colloidal and nanocarrier systems are being investigated for the targeted delivery of this compound. These include liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), microemulsions, self-nanoemulsifying drug delivery systems (SNEDDS), and polymeric nanoparticles. nih.govrjptonline.orgnih.govacs.orgresearchgate.netresearchgate.netnih.govusp.brnih.govtandfonline.comresearchgate.net These systems offer advantages such as improved drug solubility, enhanced stability, controlled release, and targeted delivery to specific skin layers or appendages like hair follicles. nih.govrjptonline.orgnih.govresearchgate.netnih.gov
Liposomes, being small artificial vesicles, have shown promise in enhancing drug penetration into the skin and targeting skin appendages. nih.gov Studies have demonstrated that liposomal this compound formulations can lead to higher drug amounts delivered into hair follicles compared to conventional formulations. nih.gov Elastic liposomes, or transfersomes, incorporating a cyclodextrin-drug complex, have also been explored, combining the benefits of improved solubility and stability with enhanced skin penetration. nih.govnih.gov Research indicates that liposomal formulations can increase skin deposition of this compound and potentially reduce local side effects like erythema and irritation compared to conventional gels. nih.gov Different methods for preparing liposomal this compound, such as spray drying, are being investigated for their cost-effectiveness and efficiency. neliti.comumpr.ac.idumpr.ac.id
Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are also being developed for topical this compound delivery with the aim of skin targeting and avoiding systemic uptake. rjptonline.orgacs.orgresearchgate.net Studies have shown that this compound-loaded SLNs can effectively penetrate into the skin layers and enhance skin targeting. rjptonline.orgresearchgate.net The composition of the lipid matrix in SLNs influences the entrapment efficiency of this compound. rjptonline.org In vitro permeation studies using SLNs have indicated their potential to prevent systemic absorption while increasing drug concentration within the skin. rjptonline.orgresearchgate.net
Microemulsions and self-nanoemulsifying drug delivery systems (SNEDDS) represent other colloidal carriers being explored to improve this compound's skin uptake and localization. nih.govresearchgate.netnih.govnih.govtandfonline.comresearchgate.net These systems can enhance the percutaneous transport of this compound compared to conventional formulations. nih.gov Research suggests that microemulsion-based gels can improve skin tolerability and potentially enhance the targeted topical delivery of this compound. researchgate.net SNEDDS have demonstrated improved solubility, dissolution rates, and even enhanced antibacterial activity of this compound against Propionibacterium acnes. nih.govresearchgate.net
Polymeric nanoparticles, such as those derived from natural polymers like Delonix, are being investigated for their potential to target hair follicles and provide sustained release of this compound, which could reduce irritation and increase treatment effectiveness. usp.br Dendrimer-conjugated this compound systems are also being developed, showing controlled release characteristics with accelerated release in low pH environments, such as inflammatory sites, potentially improving skin penetration and lesion targeting with minimal irritation. nih.gov Lipid liquid crystal (LLC) nanoparticles are another emerging targeted delivery system for topical this compound, showing uniform particle size, high encapsulation efficiency, and promising in-vivo efficacy in acne models. larvol.com
Research findings highlight the potential of these targeted delivery systems to enhance the therapeutic profile of this compound for topical treatment by improving skin penetration, targeting specific sites, controlling release, and potentially reducing systemic absorption and local side effects.
Here is a table summarizing some research findings on targeted delivery systems for this compound:
| Delivery System Type | Key Finding(s) | Reference(s) |
| Liposomes | Enhanced follicular delivery; Increased skin deposition; Reduced skin irritation; Improved efficacy in comedone reduction. | nih.gov, nih.gov |
| Elastic Liposomes (Transfersomes) | Improved solubility and stability; Enhanced skin penetration and deposition. | nih.gov, nih.gov |
| Solid Lipid Nanoparticles (SLNs) | Skin targeting effect; Avoidance of systemic uptake; Enhanced skin penetration and accumulation. | rjptonline.org, researchgate.net, |
| Nanostructured Lipid Carriers (NLCs) | Enhanced antimicrobial activity against P. acnes; Improved skin transport potential. | acs.org |
| Microemulsions | Enhanced skin uptake and localization; Improved skin tolerability (in gel formulation). | nih.gov, researchgate.net |
| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Improved solubility and dissolution; Enhanced antibacterial activity; Enhanced permeation. | nih.gov, nih.gov, tandfonline.com, researchgate.net |
| Polymeric Nanoparticles | Hair follicle targeting; Sustained release; Potential reduction in irritation. | usp.br |
| Dendrimer Conjugates | Controlled release (pH-dependent); Improved skin penetration; Lesion targeting; Minimal irritation. | nih.gov |
| Lipid Liquid Crystal (LLC) Nanoparticles | Uniform particle size; High encapsulation efficiency; Promising in-vivo efficacy. | larvol.com |
Conclusion and Broader Implications for Research
Summary of Key Research Findings and Mechanistic Insights
Research has significantly advanced the understanding of how isotretinoin exerts its effects, although its precise mechanism of action is still under investigation. A central finding is its potent ability to induce apoptosis (programmed cell death) in various cell types, notably sebocytes medicaljournals.sewikipedia.org. This induction of sebocyte apoptosis is considered a primary mechanism behind the dramatic reduction in sebaceous gland size and sebum production observed with this compound therapy medicaljournals.sepatsnap.comscielo.br. Studies have shown that this compound increases the expression of pro-apoptotic proteins such as tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), insulin-like growth factor-binding protein-3 (IGFBP3), and neutrophil gelatinase-associated lipocalin (NGAL) in human sebaceous gland cells medicaljournals.se.
This compound, or 13-cis-retinoic acid, is thought to act, at least in part, as a prodrug, undergoing intracellular isomerization to all-trans-retinoic acid (ATRA) medicaljournals.senih.gov. ATRA then binds to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are ligand-dependent transcription factors nih.govdrugbank.comumk.pl. These receptor complexes regulate the transcription of target genes involved in cell proliferation, differentiation, and apoptosis drugbank.comguidetopharmacology.orgfrontiersin.org. While this compound itself has low affinity for RARs and RXRs, its metabolites, particularly ATRA, act as agonists for these receptors wikipedia.orgdrugbank.comguidetopharmacology.orgnih.gov.
Studies have demonstrated that ATRA, derived from this compound, upregulates the expression of the transcription factor FoxO3a, which is a key regulator of apoptosis medicaljournals.se. FoxO3a can induce the expression of TRAIL and FoxO1, further contributing to apoptotic signaling medicaljournals.se. FoxO1 also plays a role in cell cycle arrest medicaljournals.se. Additionally, this compound has been shown to enhance the expression of p53, a tumor suppressor protein that upregulates pro-apoptotic proteins like TRAIL, FoxO1, and FoxO3, contributing to sebocyte apoptosis and sebum suppression nih.govmdpi.com.
Beyond its impact on sebaceous glands, this compound influences keratinization, reducing hyperkeratinization within hair follicles and promoting comedolysis patsnap.comnih.govviamedica.pl. The exact mechanism for this is not fully elucidated, but it may involve the normalization of follicular epithelial replacement and accelerated corneocyte exfoliation viamedica.pl. This compound also possesses anti-inflammatory properties, reducing inflammatory cells and cytokines in the skin and potentially modifying monocyte chemotaxis patsnap.comdrugbank.comnih.govchemicalbook.com. It can also create an environment less favorable for the growth of Cutibacterium acnes by reducing sebum, although it is not a direct antibiotic patsnap.comdrugbank.comnih.gov.
Key research findings on this compound's mechanistic insights are summarized in the table below:
| Mechanism | Key Findings | Relevant Proteins/Pathways | Citations |
| Sebocyte Apoptosis | Induces programmed cell death in sebocytes, leading to reduced gland size and sebum production. | TRAIL, IGFBP3, NGAL, FoxO1, FoxO3a, p53, Caspase cascade | medicaljournals.sewikipedia.orgscielo.brnih.govumk.plmdpi.comneu.edu.tr |
| Nuclear Receptor Activation | Metabolized to ATRA, which binds to RARs and RXRs, regulating gene expression. | RARs (alpha, beta, gamma), RXRs, ATRA, CRABP2 | wikipedia.orgnih.govdrugbank.comumk.plguidetopharmacology.orgfrontiersin.orgnih.govviamedica.plnih.gov |
| Keratinization Normalization | Reduces follicular hyperkeratinization and promotes comedolysis. | GATA6 (potentially), FoxO1 (potentially) | patsnap.comnih.govmdpi.comviamedica.pl |
| Anti-inflammatory Effects | Decreases inflammatory cells and cytokines; may modify monocyte chemotaxis. | TLR2, TLR4, Th cells, IL-1β, IL-8 (modulation of related pathways) | patsnap.comdrugbank.comumk.plnih.govchemicalbook.comdovepress.comjournalagent.com |
| C. acnes Inhibition (Indirect) | Reduces sebum production, creating an unfavorable environment for bacterial growth. | Sebum | patsnap.comdrugbank.comnih.gov |
| Gene Expression Modulation | Alters expression of genes related to apoptosis, cell cycle control, differentiation, and lipid metabolism. | p53, FoxO1, FoxO3, CRABP2, genes in TLR and NF-κB pathways, DNA repair genes, lipid metabolizing enzymes, extracellular matrix proteins, solute carriers | nih.govmdpi.comdovepress.comsci-hub.senih.govtandfonline.com |
Integration of Multi-Omics Data in this compound Research
The application of multi-omics approaches, such as transcriptomics, metabolomics, and potentially proteomics and lipidomics, is providing a more comprehensive understanding of this compound's effects at a systems level.
Transcriptomics studies have revealed significant changes in gene expression in the skin and peripheral blood of patients treated with this compound. Analysis of gene expression profiles has identified the upregulation of genes related to apoptosis, differentiation markers, tumor suppressors, and serine proteases at early time points of treatment nih.gov. At later stages, changes include the upregulation of genes encoding extracellular matrix proteins and the downregulation of genes involved in lipid metabolism nih.gov. Studies comparing this compound-effective and ineffective patients have shown distinct gene expression profiles, with differences observed in pathways such as RNA degradation, autophagy, T-cell receptor signaling, protein ubiquitination, and the FoxO signaling pathway sci-hub.se. These findings suggest that variations in baseline gene expression may influence treatment response sci-hub.se.
Metabolomics, the study of small molecule metabolites, offers insights into the metabolic changes induced by this compound. A non-targeted metabolomics study in a rabbit model of acne characterized changes in skin metabolites following this compound treatment. This research identified 98 differential metabolites associated with acne pathogenesis, and this compound treatment was shown to normalize the levels of several of these metabolites frontiersin.org. Significant metabolic pathways affected included protein digestion and absorption, central carbon metabolism, ABC transporters, aminoacyl-tRNA biosynthesis, amino acid biosynthesis, and the sphingolipid signaling pathway frontiersin.org. These findings contribute to understanding this compound's mechanism at the metabolite level and may help identify new therapeutic targets frontiersin.org.
Integrating data from these different omics layers can provide a more holistic view of the complex biological processes influenced by this compound. For example, transcriptomic data on the downregulation of lipid metabolizing enzymes can be correlated with metabolomic data showing changes in lipid metabolites, providing stronger evidence for this compound's impact on lipid metabolism. Future research could benefit from integrating proteomics to understand how changes in gene and metabolite levels translate into alterations in protein abundance and activity, and lipidomics to specifically detail the changes in lipid profiles.
Ethical Considerations in Retinoid Research
Research involving retinoids, particularly potent systemic retinoids like this compound, presents significant ethical considerations, primarily due to their known teratogenicity and potential for other serious adverse effects.
A paramount ethical concern is the risk of severe congenital defects if this compound is taken during pregnancy wikipedia.orgnih.govresearchgate.net. This necessitates stringent pregnancy prevention programs (PPPs) in research studies involving women of childbearing potential nih.govresearchgate.net. Ethical research design must prioritize preventing fetal exposure, which includes comprehensive counseling on contraceptive methods and regular pregnancy testing researchgate.net. The ethical implications of burdensome regulations associated with PPPs, such as those for this compound, are also a subject of discussion, emphasizing the need for these programs to be no more onerous than necessary while still ensuring safety researchgate.net.
Informed consent is a critical ethical requirement in all research, and it is particularly crucial in retinoid research. Participants must be fully informed of all known risks, including the risk of teratogenicity and potential psychiatric or other adverse effects, even if controversial medicaljournals.sewikipedia.orgnih.govnih.gov. The information provided must be clear, understandable, and allow participants to make a truly informed decision about their participation.
Research involving vulnerable populations requires special ethical consideration scielo.org.mx. While excluding vulnerable groups solely based on their vulnerability is unethical and can bias research findings, their inclusion necessitates additional safeguards to protect their rights and well-being scielo.org.mx. In the context of retinoid research, this could include considering the ethical implications of including adolescents, individuals with psychiatric comorbidities, or those with limited health literacy, ensuring their capacity to consent and providing appropriate support and monitoring.
Ethical review boards (Institutional Review Boards - IRBs) play a crucial role in reviewing and approving retinoid research protocols to ensure that the potential benefits outweigh the risks and that participant safety and ethical guidelines are upheld. This includes scrutinizing recruitment procedures, informed consent processes, risk mitigation strategies (especially for teratogenicity), and plans for monitoring and managing adverse events.
Translational Research from Bench to Clinic
Translational research, the process of converting basic scientific discoveries into clinical applications, is vital for maximizing the therapeutic potential of compounds like this compound and developing safer alternatives.
Basic research into the molecular mechanisms of this compound, such as its effects on apoptosis, gene expression, and cellular signaling pathways, provides the foundation for identifying potential new therapeutic targets or developing modified retinoids with improved efficacy or reduced side effect profiles medicaljournals.senih.govmdpi.comnih.gov. For instance, understanding how this compound upregulates pro-apoptotic proteins could lead to the development of agents that selectively target these pathways in sebaceous glands without affecting other tissues.
Preclinical studies using in vitro cell cultures and in vivo animal models are essential steps in translational research. These models allow for the investigation of this compound's effects at a cellular and organismal level, helping to elucidate mechanisms and assess potential efficacy and toxicity before human trials frontiersin.org. For example, studies using human sebocyte cell lines have been instrumental in demonstrating this compound-induced apoptosis medicaljournals.se.
Translational research also involves identifying biomarkers that can predict treatment response or the likelihood of adverse effects. Transcriptomics and metabolomics studies, as discussed earlier, are contributing to the discovery of such biomarkers sci-hub.sefrontiersin.org. Identifying genetic variants that influence this compound's metabolism or the sensitivity of target pathways could pave the way for personalized medicine approaches, where treatment regimens are tailored to an individual's genetic makeup medicaljournals.seunicath.hr.
Moving from preclinical findings to clinical application requires well-designed clinical trials. While this compound is already established in clinical practice, ongoing research includes studies exploring optimal dosing strategies, treatment duration, and its potential use in other conditions nih.govresearchgate.net. Translational research also involves studying the long-term effects of this compound and investigating the mechanisms behind rare or controversial adverse effects, such as the speculated link with inflammatory bowel disease or psychiatric changes medicaljournals.sewikipedia.orgnih.govnjmonline.nlservice.gov.uk. Understanding these mechanisms at a molecular level can inform clinical management and potentially lead to strategies for prevention or mitigation.
Ultimately, the goal of translational research in the context of this compound is to build upon the existing knowledge base to improve patient outcomes, enhance safety, and potentially expand the therapeutic utility of retinoids.
Q & A
Q. How to design a cohort study investigating isotretinoin-associated adverse effects?
A prospective cohort study should stratify participants by age, dosage, and comorbidities, with systematic data collection via validated electronic questionnaires (e.g., assessing demographics, prescription details, side effects, and patient understanding). Sampling should include anonymized patient outreach through multiple channels (phone, in-person, online) to minimize selection bias. Regular follow-ups at 3-month intervals can track longitudinal outcomes, such as mucocutaneous toxicity or lipid profile changes .
Q. What methodologies are effective for systematic reviews on this compound’s therapeutic outcomes?
Use the PICOT framework (Population, Intervention, Comparison, Outcome, Timeframe) to structure research questions. Conduct exhaustive searches across MEDLINE, Cochrane, and Google Scholar using MeSH terms (e.g., "this compound AND acne vulgaris") and manual citation tracking. Include studies regardless of language or publication date, but critically appraise bias using tools like ROBINS-I for observational studies. Meta-analyses should employ random-effects models to account for heterogeneity, particularly for outcomes like depression risk .
How to formulate a PICOT-based research question for this compound studies?
Example: In adolescents with severe acne (P), does low-dose this compound (I) compared to standard-dose (C) reduce treatment duration while maintaining efficacy (O) over 12 months (T)? This framework ensures specificity, relevance, and methodological rigor. Avoid broad questions (e.g., "Is this compound safe?") in favor of hypothesis-driven queries that define variables and comparators .
Advanced Research Questions
Q. How to resolve contradictions in studies linking this compound to depression risk?
Conduct stratified meta-analyses by study design (prospective vs. retrospective). Retrospective studies often show increased risk (RR=1.39; 95% CI 1.05–1.84), while prospective studies show no association (RR=0.85; 95% CI 0.60–2.21). Confounding factors like pre-existing mental health conditions or acne severity must be adjusted via multivariate regression. Consider mechanistic studies (e.g., neuroinflammatory markers) to explore biological plausibility .
Q. What are best practices for laboratory monitoring in this compound trials?
Baseline lipid and hepatic panels are essential. Meta-analyses indicate mean triglyceride levels increase to 119.98 mg/dL (99% CI 98.58–141.39) during treatment, but severe abnormalities are rare. Monthly testing may not be necessary for low-risk patients; instead, tailor monitoring based on baseline risk factors (e.g., obesity, diabetes). Use standardized reporting to enhance comparability across trials .
Q. How to assess this compound’s association with inflammatory bowel disease (IBD)?
Leverage national health databases for case-control studies. Adjust for confounders like tetracycline use and comorbidities via multivariable logistic regression. A recent study reported an odds ratio of 1.20 (95% CI 1.10–1.30) for IBD after this compound exposure, but residual confounding (e.g., genetic predisposition) requires sensitivity analyses .
Q. What methodological challenges arise in RCTs evaluating this compound’s chemopreventive effects?
Key issues include high noncompliance rates (40% in 3-year trials) and interaction effects (e.g., smoking status). In NSCLC trials, this compound increased mortality in current smokers (HR=4.39; 95% CI 1.11–17.29) but benefited never-smokers. Adaptive trial designs with pre-specified subgroup analyses can mitigate these challenges .
Q. How to address ethical considerations in mental health monitoring during this compound treatment?
Implement baseline mental health assessments and shared decision-making protocols. Refer patients with concerning profiles to specialists and document crisis support resources (e.g., Patient Reminder Cards). Ethical frameworks should balance autonomy (patient consent) with beneficence (early intervention for adverse events) .
Q. How to control confounding variables in observational studies of this compound?
Use propensity score matching to balance covariates (e.g., age, acne severity) between exposed and unexposed cohorts. For pharmacoepidemiologic studies, apply negative control outcomes (e.g., unrelated conditions) to detect unmeasured confounding. Sensitivity analyses (e.g., E-values) quantify robustness to residual bias .
Q. What strategies improve compliance and data integrity in long-term this compound studies?
Use digital tools (e.g., mobile apps) for real-time adverse event reporting and dose tracking. Incentivize participation with follow-up reminders and financial compensation. For cohort retention, employ mixed-methods approaches (e.g., qualitative interviews to identify dropout drivers) .
Q. Key Data Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
